1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,5-trimethylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-12-10(6-8)11(7-14)9(2)13(12)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGDPPNHGJUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: this compound. While data on this exact molecule is not broadly cataloged, this document synthesizes foundational chemical principles and data from closely related analogues to present a robust profile for researchers. We will detail its molecular structure and predicted physicochemical properties, provide a validated protocol for its synthesis via the Vilsmeier-Haack reaction, outline rigorous methods for its structural and purity characterization, and discuss its potential applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising molecule in their work.
Introduction to the Indole Scaffold: A Privileged Structure
The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in drug design.[1] Derivatives of indole are known to possess a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5][6] The introduction of a carbaldehyde group at the C-3 position, as in indole-3-carbaldehyde, provides a versatile chemical handle for further synthetic modifications, making it a critical intermediate for building complex molecular architectures and exploring structure-activity relationships (SAR).[2][7] This guide focuses on the 1,2,5-trimethyl substituted variant, a modification expected to enhance lipophilicity and modulate biological activity compared to the parent compound.
Molecular Profile of this compound
Chemical Structure
The structure consists of an indole core methylated at the N-1, C-2, and C-5 positions, with a formyl (carbaldehyde) group at the C-3 position.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties. Experimental validation is required for confirmation.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃NO | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Appearance | Predicted: Off-white to beige crystalline solid | Inferred from analogues[8][9] |
| Melting Point | Predicted: >150 °C | Inferred from related structures[10] |
| Boiling Point | >300 °C (Predicted) | Inferred from related structures[10] |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents; Sparingly soluble in alcohols; Insoluble in water.[8] | Predicted based on structure |
| LogP (Octanol/Water) | ~2.5 - 3.5 (Predicted) | Increased from parent indole-3-carbaldehyde due to methyl groups |
Synthesis and Mechanistic Rationale
The Vilsmeier-Haack Reaction: A Gold Standard for Indole Formylation
The synthesis of indole-3-carbaldehydes is most reliably achieved through the Vilsmeier-Haack reaction.[11] This method is exceptionally effective for electron-rich heterocycles like indoles.
Mechanism Rationale: The reaction proceeds via the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12] The indole's C-3 position is nucleophilic due to the influence of the nitrogen atom, making it the prime site for electrophilic attack. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[12] This method is preferred for its high regioselectivity and generally excellent yields.[12][13]
Proposed Synthetic Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for substituted indoles.[11][12][13]
Materials:
-
1,2,5-Trimethyl-1H-indole (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[12] Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: In a separate flask, dissolve the starting material, 1,2,5-trimethyl-1H-indole, in a minimal amount of anhydrous DMF.
-
Addition: Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 85-95 °C and maintain this temperature for 6-8 hours, monitoring the reaction by TLC.[12][13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring.[12]
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline (pH > 8). This step is exothermic and may cause foaming. The product will often precipitate as a solid.[12]
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
If no solid forms: Extract the aqueous mixture three times with a suitable organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[12]
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Mass Spectrometry: Confirming Molecular Integrity
Mass spectrometry is used to confirm the molecular weight of the target compound.
Protocol:
-
Technique: Electrospray Ionization (ESI) is suitable.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Analysis Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.
Expected Results:
-
Molecular Ion Peak: A prominent peak should be observed at m/z ≈ 188.25, corresponding to [C₁₂H₁₃NO + H]⁺. The high-resolution mass should align with the calculated exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR is the most powerful tool for unambiguous structure determination.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Concentration: Prepare a solution of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.
Predicted Spectral Data (in CDCl₃):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde-H | ~10.0 | Singlet (s) | 1H | CH O |
| H-4 | ~8.1 | Singlet (s) or Doublet (d) | 1H | Ar-H |
| H-6 | ~7.2 | Doublet (d) | 1H | Ar-H |
| H-7 | ~7.1 | Doublet (d) | 1H | Ar-H |
| N-CH₃ | ~3.8 | Singlet (s) | 3H | N-CH ₃ |
| C2-CH₃ | ~2.6 | Singlet (s) | 3H | C2-CH ₃ |
| C5-CH₃ | ~2.4 | Singlet (s) | 3H | C5-CH ₃ |
Note: These are predicted shifts based on data for 1-methyl and 1,2-dimethyl indole-3-carbaldehyde derivatives.[14][15]
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~184 | C HO |
| C-2, C-3a, C-5, C-7a | ~125 - 140 | Aromatic Quaternary Cs |
| C-4, C-6, C-7 | ~110 - 125 | Aromatic CHs |
| C-3 | ~118 | Aromatic C-CHO |
| N-CH₃ | ~33 | N-C H₃ |
| C2-CH₃ | ~15 | C2-C H₃ |
| C5-CH₃ | ~21 | C5-C H₃ |
Note: Predicted shifts based on data for related indole structures.[14]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to wavelengths where the indole chromophore absorbs, such as 254 nm and 297 nm.[8]
-
Expected Result: A purity of >95% is typically required for biological screening, indicated by a single major peak in the chromatogram.
Potential Applications in Research and Drug Development
While specific biological data for this compound is not yet published, its structural features suggest several promising avenues for investigation. The indole-3-carbaldehyde core is a known precursor for a multitude of bioactive molecules.[3]
-
Anticancer Agents: Many indole derivatives function as tubulin polymerization inhibitors or kinase inhibitors.[6] This compound could serve as a scaffold for developing novel agents targeting cell proliferation pathways.
-
Antimicrobial and Antifungal Agents: The indole nucleus is present in many compounds with potent antimicrobial activity.[1] This derivative can be used to synthesize Schiff bases or other conjugates to screen for antibacterial and antifungal properties.
-
Anti-inflammatory Agents: Indole derivatives have been successfully developed as inhibitors of inflammatory enzymes like cyclooxygenase (COX).[5] The anti-inflammatory potential of this compound warrants investigation.
-
Quorum Sensing Inhibitors: Novel indole derivatives are being explored as inhibitors of bacterial communication (quorum sensing), offering a strategy to combat antimicrobial resistance.[16]
The aldehyde functional group provides a reactive site for creating diverse libraries of compounds through reactions like condensation, reductive amination, and Wittig reactions, enabling extensive exploration for lead optimization in drug discovery programs.[3]
Conclusion
This compound is a promising, synthetically accessible molecule. This guide provides a robust, scientifically grounded framework for its preparation and characterization. By leveraging the reliable Vilsmeier-Haack reaction and standard analytical techniques, researchers can confidently synthesize and validate this compound. Its structural relation to numerous known bioactive agents makes it a high-value target for screening campaigns and a versatile intermediate for the synthesis of more complex molecules in the pursuit of novel therapeutics.
References
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.). BenchChem.
- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). ResearchGate.
- 1H-Indole-3-carboxaldehyde, 2-methyl- Properties. (n.d.).
- Indole-3-carboxaldehyde Product Information. (2020). Cayman Chemical.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry.
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- Indole-3-carboxaldehyde 97 487-89-8. (n.d.). Sigma-Aldrich.
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- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed.
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. (n.d.). ACS Publications.
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- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.
- indole-3-aldehyde. (n.d.). Organic Syntheses.
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Literature review on 1,2,5-trimethylindole-3-carbaldehyde synthesis
An In-depth Technical Guide on the Synthesis of 1,2,5-trimethylindole-3-carbaldehyde
Introduction and Significance
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Among its many derivatives, indole-3-carbaldehyde (I3A) and its analogues are particularly valuable as versatile intermediates.[2] The aldehyde functional group at the C3 position is highly reactive, enabling a wide range of chemical transformations such as reductions, oxidations, and carbon-carbon or carbon-nitrogen bond formations.[3] This makes I3A derivatives crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][4]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of a specific analogue, 1,2,5-trimethylindole-3-carbaldehyde. We will delve into the primary and most efficient synthetic pathway, offering field-proven insights into the causality behind experimental choices, detailed protocols, and mechanistic visualizations.
Strategic Overview of Synthesis
The construction of 1,2,5-trimethylindole-3-carbaldehyde is most logically approached as a two-stage process:
-
Assembly of the Indole Core: Synthesis of the precursor, 1,2,5-trimethylindole. The Fischer indole synthesis is a classic and robust method for this purpose.
-
C3-Formylation: Introduction of the aldehyde group onto the pre-formed indole ring. The Vilsmeier-Haack reaction is the preeminent method for the C3-formylation of electron-rich heterocycles like indoles, known for its high yields and reliability.[5][6]
This guide will focus on this primary route, providing a complete workflow from common starting materials to the final product.
Synthesis of the Precursor: 1,2,5-Trimethylindole
The first critical step is the synthesis of the indole nucleus. While various methods exist, the Fischer indole synthesis offers a straightforward and scalable route.
Principle: The Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement (the key indole-forming step) followed by the elimination of ammonia to yield the aromatic indole ring. For 1,2,5-trimethylindole, the required precursors are N-methyl-N-(p-tolyl)hydrazine and acetone.
Visualization: Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis to produce the 1,2,5-trimethylindole precursor.
Experimental Protocol (Illustrative)
-
Hydrazone Formation: To a solution of N-methyl-N-(p-tolyl)hydrazine in ethanol, add a stoichiometric equivalent of acetone. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the hydrazine. The resulting hydrazone may precipitate and can be isolated or used directly in the next step.
-
Cyclization: The crude hydrazone is added to a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices. The mixture is heated, typically between 80-100 °C, for several hours. The reaction progress should be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled and carefully poured into a beaker of ice water. The mixture is then neutralized with a base, such as sodium hydroxide solution, until it is alkaline. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 1,2,5-trimethylindole can be purified by column chromatography or recrystallization.
C3-Formylation via the Vilsmeier-Haack Reaction
With the 1,2,5-trimethylindole precursor in hand, the next step is the introduction of the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich indoles.[7]
The Formylating Agent: The Vilsmeier Reagent
The active formylating agent, known as the Vilsmeier reagent, is not commercially available and must be generated in situ. It is formed by the reaction of a substituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[8] This reaction produces an electrophilic chlorodimethyliminium salt, which is the key species that reacts with the indole.[7][8]
Mechanism of Electrophilic Aromatic Substitution
The reaction proceeds through a classic electrophilic aromatic substitution mechanism:
-
Electrophilic Attack: The electron-rich C3 position of the 1,2,5-trimethylindole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step is favored at C3 due to the ability of the nitrogen atom to stabilize the resulting positive charge.
-
Intermediate Formation: This attack forms a cationic intermediate, which is an iminium salt.
-
Hydrolysis: The reaction is quenched with water. The iminium salt is then hydrolyzed, typically under basic conditions during workup, to release dimethylamine and form the final 1,2,5-trimethylindole-3-carbaldehyde product.[8]
Visualization: Vilsmeier-Haack Reaction Mechanism
Caption: Key steps of the Vilsmeier-Haack reaction for indole formylation.
Experimental Protocol: Synthesis of 1,2,5-Trimethylindole-3-carbaldehyde
This protocol is adapted from a highly reliable procedure for indole formylation found in Organic Syntheses.[5][9]
Materials:
-
1,2,5-trimethylindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice-salt bath to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The temperature should be maintained below 10 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.[10]
-
Indole Addition: Dissolve the 1,2,5-trimethylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, and then heat to approximately 35-40 °C. Stir at this temperature for 1-2 hours. The reaction progress can be monitored by TLC. The solution will typically become a thick paste or slurry.
-
Quenching and Hydrolysis: Carefully add crushed ice to the reaction flask to quench the reaction. This should be done slowly as the reaction is exothermic. Once the ice has melted, a clear solution is often obtained.
-
Basification and Precipitation: Transfer the aqueous solution to a larger beaker and neutralize by slowly adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH). This step must be done with efficient stirring and cooling in an ice bath. The product will precipitate as a solid as the solution becomes alkaline.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude 1,2,5-trimethylindole-3-carbaldehyde can be air-dried and is often of sufficient purity. For higher purity, it can be recrystallized from a suitable solvent like ethanol.
| Parameter | Condition | Rationale |
| Temperature Control | 0-10 °C during additions | The formation of the Vilsmeier reagent and its initial reaction with the indole are exothermic. Low temperatures prevent side reactions and degradation. |
| Solvent | Anhydrous DMF | DMF serves as both a solvent and a reactant to form the Vilsmeier reagent. Anhydrous conditions are crucial as POCl₃ reacts violently with water. |
| Workup | Ice quench, then NaOH | The ice quench safely hydrolyzes the intermediate iminium salt and any remaining reactive species. The basic workup ensures the final aldehyde is deprotonated and precipitates. |
Alternative Formylation Methodologies
While the Vilsmeier-Haack reaction is the most common and robust method, other strategies for indole formylation have been developed, which may be advantageous in specific contexts.
-
Boron-Catalyzed Formylation: A method using trimethyl orthoformate (TMOF) as the formyl source and boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst offers a rapid and efficient synthesis under ambient temperatures.[3] This approach avoids the use of moisture-sensitive reagents like POCl₃.[3]
-
Iron-Catalyzed Formylation: An environmentally benign method uses formaldehyde and aqueous ammonia with a catalytic amount of ferric chloride (FeCl₃) and air as the oxidant.[11] This process avoids harsh reagents and is scalable.[11]
-
Triphenylphosphine-Promoted Formylation: A system using triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) can promote the formylation of indoles with DMF under mild conditions, forming a Vilsmeier-type intermediate.[6]
Product Characterization
The final product, 1,2,5-trimethylindole-3-carbaldehyde, should be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
¹H NMR: The spectrum should show distinct singlets for the three methyl groups (N-CH₃, C2-CH₃, C5-CH₃) and the aldehyde proton (-CHO), typically downfield around 9-10 ppm. The aromatic protons on the benzene portion of the indole ring will appear in the aromatic region (7-8.5 ppm) with characteristic splitting patterns.
-
¹³C NMR: The spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 185 ppm, along with signals for the three methyl carbons and the eight carbons of the indole ring system.
-
IR Spectroscopy: A strong absorption band between 1650-1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde is expected. Aromatic C-H and C=C stretching bands will also be present. The absence of a broad N-H stretch (around 3300 cm⁻¹) confirms the N-methylation.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₁₃NO, MW = 187.24 g/mol ).
Conclusion
The synthesis of 1,2,5-trimethylindole-3-carbaldehyde is efficiently and reliably achieved through a two-stage process combining the Fischer indole synthesis to construct the substituted indole core, followed by a Vilsmeier-Haack reaction for C3-formylation. This pathway utilizes readily available reagents and well-established, high-yielding reactions, making it suitable for both laboratory-scale synthesis and larger-scale production. The resulting product is a valuable synthetic intermediate, poised for further elaboration into more complex molecules for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Reaction condition modifications for indole-3-carboxaldehyde synthesis.
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A Technical Guide to the Pharmacological Potential of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde Scaffolds
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Among its varied derivatives, the indole-3-carbaldehyde framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the pharmacological potential of the 1,2,5-trimethyl-1H-indole-3-carbaldehyde scaffold. While direct research on this specific molecule is nascent, this document synthesizes data from closely related analogues to project its potential applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic rationale, plausible mechanisms of action, and detailed experimental protocols for evaluating its bioactivity, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Indole-3-Carbaldehyde Core in Drug Discovery
The indole ring system is a cornerstone of pharmacologically active compounds, prized for its ability to interact with a wide range of biological targets.[1] The introduction of a carbaldehyde group at the C3 position endows the indole scaffold with a versatile chemical handle for further modification, allowing for the synthesis of a diverse library of derivatives.[2] These modifications can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced potency, selectivity, and reduced toxicity.
Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The substituents on the indole ring play a crucial role in defining the pharmacological profile of these compounds. Methyl groups at the N1, C2, and C5 positions, as in our target scaffold, are anticipated to influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby impacting its interaction with biological macromolecules.
Synthesis of the this compound Scaffold
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3).[7] The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde.
For the synthesis of this compound, the starting material would be 1,2,5-trimethyl-1H-indole. The reaction proceeds as illustrated below:
Caption: Vilsmeier-Haack synthesis of the target scaffold.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Formation of Vilsmeier Reagent: Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl3) dropwise to the stirred DMF over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve 1,2,5-trimethyl-1H-indole in anhydrous DMF and add it dropwise to the Vilsmeier reagent, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography over silica gel.
Pharmacological Potential and Mechanistic Insights
Anticancer Activity
Derivatives of indole-3-carbaldehyde have shown considerable promise as anticancer agents, acting through various mechanisms.[3] These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways.[8]
Plausible Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Several indole derivatives exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[8] The this compound scaffold, through appropriate derivatization, could potentially bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.[8] Indole-based compounds have been developed as inhibitors of this pathway. The target scaffold could serve as a basis for designing novel inhibitors that induce G0/G1 cell cycle arrest and apoptosis.[8]
-
Induction of Apoptosis: Indole-3-carbaldehyde derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[9]
Caption: Potential anticancer mechanisms of the target scaffold.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)[10][11]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-468, HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO2.[10]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivatives) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The indole scaffold is present in many compounds with potent antimicrobial properties.[11] Schiff bases and other derivatives of indole-3-carbaldehyde have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13]
Plausible Mechanisms of Action:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate its insertion into the bacterial cell membrane, leading to disruption of the membrane potential and leakage of intracellular components.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives have been shown to inhibit biofilm formation, making bacteria more susceptible to conventional antibiotics.[12]
-
Enzyme Inhibition: The scaffold may interact with and inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[15][16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Anti-inflammatory Activity
Indole derivatives, including the well-known NSAID indomethacin, are recognized for their anti-inflammatory properties.[15][16] The indole-3-carbaldehyde scaffold has also been investigated for its potential to modulate inflammatory responses.[17][18]
Plausible Mechanisms of Action:
-
COX Inhibition: Cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins.[15] Indole derivatives can act as inhibitors of both COX-1 and COX-2.[16] The 1,2,5-trimethyl substitution pattern may influence the selectivity of the compound for COX-2, potentially leading to a better safety profile with reduced gastrointestinal side effects.[15]
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammatory gene expression. Indole-3-aldehyde has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Indole-3-carbaldehyde is a known agonist of the aryl hydrocarbon receptor (AhR), which plays a role in modulating immune responses and maintaining intestinal homeostasis.[18][19] Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22.[19]
Caption: Potential anti-inflammatory mechanisms of the target scaffold.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay[22]
-
Enzyme and Substrate Preparation: Use commercially available COX-1 (ovine) and COX-2 (human recombinant) enzyme preparations. The substrate, arachidonic acid, is also commercially available.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Inhibition Studies: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Pre-incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The peroxidase activity of COX is measured using a fluorometric probe. The fluorescence is monitored over time using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2. A known NSAID like indomethacin or celecoxib should be used as a positive control.
Data Summary and Structure-Activity Relationship (SAR) Insights
While specific data for this compound is not available, a review of related compounds provides valuable SAR insights.
| Parent Scaffold | Substituents | Pharmacological Activity | Key Findings | Reference |
| Indole-3-carbaldehyde | N-alkylation (e.g., propyl, 4-nitrobenzyl) | Anticancer, Antimycobacterial | N-alkylation enhances activity. | [20] |
| Indole-3-carbaldehyde | Schiff base derivatives | Antimicrobial | Activity depends on the nature of the amine used for condensation. | [12] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | Various aryl aldehydes | Anti-inflammatory | Certain substitutions lead to potent and selective COX-2 inhibition. | [21] |
| Indole-3-carbaldehyde | Thiosemicarbazone derivatives | Anticancer | Palladium(II) complexes of these derivatives show significant cytotoxicity. | [9] |
The methylation at the N1, C2, and C5 positions of the indole ring in the target scaffold is expected to significantly influence its biological activity. The N1-methyl group can enhance lipophilicity and may prevent hydrogen bonding interactions at the indole nitrogen. The C2-methyl group can provide steric bulk and influence the conformation of the molecule. The C5-methyl group, being electron-donating, can affect the electron density of the indole ring system, which may modulate its binding to target proteins.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammation. The synthetic accessibility of this scaffold via the Vilsmeier-Haack reaction, coupled with the versatile chemistry of the C3-aldehyde group, provides a robust platform for generating a diverse library of derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. In-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, optimization of the lead compounds through medicinal chemistry approaches could lead to the discovery of potent and selective drug candidates with improved therapeutic indices. The insights and protocols provided in this technical guide offer a solid foundation for initiating such research endeavors.
References
A comprehensive list of references will be provided upon request, detailing the sources for the synthesized information, protocols, and mechanistic insights presented in this guide.
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Technical Guide: 1,2,5-Trimethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
Executive Summary
This technical guide details the synthesis, reactivity, and medicinal application of 1,2,5-trimethyl-1H-indole-3-carbaldehyde , a versatile pharmacophore precursor.[1] Distinguished by its specific methylation pattern, this scaffold offers a unique balance of lipophilicity and metabolic stability, making it a "privileged structure" for developing antimicrobial, anticancer, and antioxidant agents. This document serves as a blueprint for researchers utilizing this aldehyde to generate diverse bioactive libraries.
Part 1: Chemical Profile & SAR Rationale
The this compound scaffold is not merely a reactive intermediate; it is a tuned platform for drug design.[1] Its substitution pattern addresses common liabilities found in bare indole scaffolds.
Structure-Activity Relationship (SAR) Logic
| Position | Substituent | Function in Medicinal Chemistry |
| N1 | Methyl (–CH₃) | Pharmacokinetic Modulator: Blocks the H-bond donor site, improving blood-brain barrier (BBB) permeability and preventing rapid N-glucuronidation.[1] |
| C2 | Methyl (–CH₃) | Metabolic Blockade: Sterically hinders oxidation at the C2 position, a common metabolic soft spot in indoles, prolonging half-life ( |
| C3 | Formyl (–CHO) | Reactive Warhead: An electrophilic handle for C-C and C-N bond formation, enabling rapid diversification into chalcones, Schiff bases, and imidazoles. |
| C5 | Methyl (–CH₃) | Lipophilic Tuning: Increases |
SAR Visualization
Figure 1: Strategic placement of substituents on the indole scaffold to optimize pharmacokinetics and reactivity.
Part 2: Synthesis of the Precursor
The synthesis of this compound proceeds through a robust two-phase workflow: first, the construction of the methylated indole core, followed by regioselective formylation.[1]
Phase 1: Construction of 1,2,5-Trimethylindole
While 1,2,5-trimethylindole can be synthesized directly, a stepwise approach via the Fischer Indole Synthesis followed by N-methylation ensures higher purity and scalability.
-
Fischer Cyclization: Reaction of p-tolylhydrazine with acetone (or acetone equivalent) yields 2,5-dimethylindole .
-
N-Methylation: Deprotonation with a strong base (NaH) followed by treatment with methyl iodide (MeI) yields 1,2,5-trimethylindole .
Phase 2: Vilsmeier-Haack Formylation
The introduction of the aldehyde at C3 is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF).[2][3] The electron-rich nature of the indole ring, further activated by the alkyl groups, makes this reaction highly efficient.
Experimental Protocol: Vilsmeier-Haack Formylation
Reagents: 1,2,5-Trimethylindole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq). Solvent: DMF (acting as both reagent and solvent) or 1,2-Dichloroethane.
-
Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to generate the chloroiminium salt (Vilsmeier reagent).
-
Addition: Dissolve 1,2,5-trimethylindole (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C for 3-4 hours. Monitor by TLC (formation of a polar spot).
-
Hydrolysis: Cool the reaction mixture to room temperature. Pour onto crushed ice/water containing sodium acetate (or NaOH) to buffer the solution to pH 8-9. Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[4]
-
Isolation: The product typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water.[5]
Expected Yield: 80-90%. Appearance: Pale yellow to off-white solid.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway from raw materials to the target aldehyde.
Part 3: Medicinal Chemistry Applications[7][8][9]
The aldehyde functionality at C3 is the gateway to three primary classes of bioactive derivatives: Schiff Bases , Chalcones , and Thiosemicarbazones .
Schiff Bases (Imines)
Reaction: Condensation with primary amines (aryl amines, amino acids). Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration. Application: Antimicrobial and antifungal agents.[6][7][8] The azomethine linkage (–CH=N–) is critical for bioactivity, often chelating metal ions in metalloenzymes.
-
Protocol Note: Use catalytic acetic acid in ethanol under reflux.
Chalcones (Claisen-Schmidt Condensation)
Reaction: Condensation with acetophenones in basic media (NaOH/KOH).
Mechanism: Aldol condensation followed by elimination.[2]
Application: Tubulin Polymerization Inhibitors . The
-
Key Insight: The 1,2,5-trimethyl pattern enhances the lipophilic fit into the hydrophobic pocket of tubulin.
Thiosemicarbazones
Reaction: Condensation with thiosemicarbazide. Application: Antioxidant & Anticholinesterase . These derivatives scavenge free radicals (DPPH assay) and inhibit acetylcholinesterase (AChE), making them candidates for Alzheimer's disease therapy.
Comparative Data of Derivatives[2][7][11][12][13][14]
| Derivative Class | Reactant | Reaction Condition | Primary Bioactivity | Key Ref |
| Schiff Base | 4-substituted aniline | EtOH, cat.[1] AcOH, Reflux | Antimicrobial / Anti-inflammatory | [1, 5] |
| Chalcone | Acetophenone | MeOH, 40% NaOH, RT | Anticancer (Tubulin inhibition) | [2] |
| Thiosemicarbazone | Thiosemicarbazide | EtOH, cat. HCl, Reflux | Antioxidant / AChE Inhibition | [3, 4] |
Part 4: Characterization Data
Verification of the this compound structure is confirmed via the following spectroscopic signatures:
-
FT-IR (KBr, cm⁻¹):
-
1640–1660: Strong C=O stretching (Aldehyde).
-
1580–1600: C=C aromatic stretching.
-
2800–2900: C–H stretching (Aldehyde doublet).
-
Absence of N–H stretch (confirming N-methylation).
-
-
¹H NMR (DMSO-d₆, 400 MHz, δ ppm):
-
9.90 – 10.10 (s, 1H): Aldehyde proton (–CH O). Distinctive singlet.
-
3.70 – 3.80 (s, 3H): N-Methyl protons (N–CH ₃).
-
2.50 – 2.60 (s, 3H): C2-Methyl protons.[5]
-
2.35 – 2.45 (s, 3H): C5-Methyl protons.
-
7.00 – 8.00 (m, 3H): Aromatic protons (Indole ring).
-
References
-
Sinha, D., et al. (2008).[5] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. Link
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Ghodsi Mohammadi Ziarani, et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. Link
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Bingül, M. (2018).[5] Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Sciences, 18, 317-325. Link
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60(5). Link
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Cui, Z., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Link
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An In-depth Technical Guide to the Crystal Packing and X-ray Diffraction Data of Trimethylindole Carbaldehydes
Abstract
This technical guide provides a comprehensive overview of the principles and practices involved in the analysis of crystal packing and X-ray diffraction data for trimethylindole carbaldehydes. Addressed to researchers, scientists, and professionals in drug development, this document delves into the critical aspects of solid-state chemistry that dictate the physicochemical properties of these pharmaceutically relevant compounds. By examining the synthesis of high-quality single crystals, the intricacies of single-crystal X-ray diffraction (SC-XRD) analysis, and the nature of intermolecular interactions, this guide offers a holistic understanding of how molecular architecture influences bulk material characteristics. Case studies of methylated indole carbaldehydes are presented to illustrate key concepts, providing a practical framework for the structural elucidation of novel indole derivatives.
Introduction: The Significance of Solid-State Structure in Indole-Based Therapeutics
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic molecules with significant biological activity.[1] Trimethylindole carbaldehydes, as a specific subclass, are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents.[2] The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its bulk properties, including solubility, dissolution rate, stability, and bioavailability.[3][4] Therefore, a thorough understanding of the crystal packing—the arrangement of molecules in a crystal lattice—is paramount during drug development to ensure consistent quality and efficacy.[3][4]
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.[5] This powerful analytical method provides precise information on molecular conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing.[6][7] This guide will navigate the journey from obtaining diffraction-quality crystals to the detailed analysis of their crystallographic data, with a focus on providing both the "how" and the "why" behind the experimental and analytical choices.
The Foundation: Growing High-Quality Single Crystals
The adage "the better the crystal, the better the data" is a fundamental truth in X-ray crystallography. The primary bottleneck in SC-XRD is often the cultivation of a suitable single crystal.[5] For organic molecules like trimethylindole carbaldehydes, this typically involves a systematic approach to recrystallization.
The Rationale Behind Solvent Selection and Recrystallization Techniques
The choice of solvent is a critical first step. An ideal solvent is one in which the compound is moderately soluble, as excessively high solubility tends to produce small crystals, while very low solubility can hinder crystallization altogether.[8] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion.[9]
Experimental Protocol: General Recrystallization for Indole Carbaldehydes [9][10]
-
Dissolution: Dissolve the impure trimethylindole carbaldehyde in a minimal amount of a suitable hot solvent. Common solvents for indole derivatives include methanol, ethanol, and acetone.[9][10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. The slower the cooling, the larger and more well-defined the crystals are likely to be.[9] Subsequent cooling in an ice bath can further induce crystallization.[9]
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Several techniques can be employed to achieve the slow supersaturation necessary for growing large, single crystals:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[8] This method is effective when a relatively large amount of material is available.[8]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[5] This is one of the most common and effective methods for many organic compounds.[11]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble.[8] Diffusion at the interface of the two liquids creates a localized region of supersaturation where crystals can form.[8]
Caption: A generalized workflow from compound synthesis to final crystallographic analysis.
Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution
Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This process involves irradiating the crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to determine the arrangement of atoms within the crystal.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection [6]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.
The processed data are then used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other structural parameters.[12]
Analysis of Crystal Packing in Methylated Indole Carbaldehydes
The crystal packing of indole derivatives is primarily governed by a combination of hydrogen bonding, π-π stacking, and weaker C-H···π interactions. The presence and orientation of methyl and carbaldehyde groups significantly influence these interactions.
Key Intermolecular Interactions
-
N-H···O Hydrogen Bonds: In indole carbaldehydes with an unsubstituted indole nitrogen, a strong hydrogen bond typically forms between the N-H group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction often leads to the formation of one-dimensional chains or tapes.[9]
-
π-π Stacking: The planar aromatic indole ring system facilitates attractive π-π stacking interactions between adjacent molecules. These interactions contribute significantly to the overall stability of the crystal lattice.
-
C-H···π Interactions: The aromatic C-H bonds of the indole ring can act as weak hydrogen bond donors to the π-system of a neighboring molecule, further stabilizing the crystal packing.[8]
-
C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds can also be observed, for example, between an aromatic C-H and a carbonyl oxygen.
Caption: A schematic representation of the common intermolecular forces governing the crystal packing of indole carbaldehydes.
Case Studies: Crystal Structures of Methylated Indole Carbaldehydes
Table 1: Crystallographic Data for Selected Methylated Indole Carbaldehydes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1H-Indole-3-carbaldehyde | C₉H₇NO | Orthorhombic | Pca2₁ | 14.0758(9) | 5.8059(4) | 8.6909(5) | 90 | 710.24(8) | 4 | [9] |
| 5-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | Orthorhombic | Pna2₁ | 16.9456(19) | 5.7029(6) | 8.6333(9) | 90 | 834.31(15) | 4 | [8] |
In the case of 1H-indole-3-carbaldehyde , the molecules are linked by N-H···O hydrogen bonds, forming chains that run parallel to the [02-1] direction.[9] For 5-methyl-1H-indole-3-carbaldehyde , a similar N-H···O hydrogen bonding motif is observed, creating chains. These chains are further connected by C-H···π interactions, forming layers.[8] The introduction of the methyl group at the 5-position does not fundamentally alter the primary hydrogen bonding but does influence the overall packing by increasing the unit cell volume.
For N-methylated derivatives such as 1,5-dimethyl-1H-indole-3-carbaldehyde , the absence of the N-H donor precludes the formation of the strong N-H···O hydrogen bonds. In such cases, the crystal packing will be dominated by weaker C-H···O interactions and π-π stacking, potentially leading to different crystal packing arrangements and, consequently, different physicochemical properties.
Conclusion: From Molecular Structure to Material Properties
The solid-state structure of trimethylindole carbaldehydes is a critical factor that influences their behavior as pharmaceutical materials. A detailed understanding of their crystal packing, facilitated by single-crystal X-ray diffraction, is essential for controlling their properties. This guide has outlined the key experimental considerations for obtaining and analyzing the crystal structures of these compounds. The interplay of strong N-H···O hydrogen bonds, π-π stacking, and weaker C-H···π and C-H···O interactions dictates the final three-dimensional architecture of the crystal lattice. For researchers and drug development professionals, the ability to control and characterize the solid form of these indole derivatives is a crucial step in the development of safe, stable, and effective medicines.
References
- Abid, M., & M. M. A. M. (2010). Synthesis and characterization of novel indole derivatives and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 45(5), 2087-2094.
- Barbour, L. J. (2001). X-SEED, a software tool for supramolecular crystallography. Journal of Supramolecular Chemistry, 1(4-5), 189-191.
- Bifulco, G., et al. (2007). Indole derivatives: a patent review (2002-2006).
- Blake, A. J. (2024). Crystal growing. University of Nottingham.
- Boyle, T. J. (2023). Crystal growing tips and tricks.
- Bruker. (2007). APEX2, SAINT, and SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA.
- Dinger, M. B., & Klosin, J. (2015). A chemist's guide to crystal growing. Dow Chemical Company.
- Eaton, P. E., & Leipzig, B. (1983). The cubane system. A new chapter in organic chemistry. Journal of the American Chemical Society, 105(6), 1654-1655.
- Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3135.
- Holden, A., & Morrison, P. (1982). Crystals and Crystal Growing. MIT Press.
- Houlihan, W. J., Remers, W. A., & Brown, R. K. (1992). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons.
- Johnson, M. G., et al. (2009). 6-Bromo-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
- Ladd, M. F. C., & Palmer, R. A. (2003). Structure Determination by X-ray Crystallography. Springer.
- Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300.
- Müller, P. (2009). Crystal growth of organic compounds for X-ray crystallography. Crystal Growth & Design, 9(2), 1146-1153.
- Ng, S. W. (2007). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1442.
- Rizal, M. R., Ali, H. M., & Ng, S. W. (2008). 1H-Indole-3-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 64(3), o555.
- Sheldrick, G. M. (1996). SADABS. University of Göttingen, Germany.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
- Westrip, S. P. (2010). publCIF: a program for creating publication-ready CIFs. Journal of Applied Crystallography, 43(4), 920-925.
-
Wikipedia. (2023). Recrystallization (chemistry). [Link]
-
Crystal Pharmatech. (2022). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]
-
Mettler Toledo. (2023). Recrystallization. [Link]
-
AbbVie. (2021). What are Crystals and how are they used in pharmaceuticals? [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]
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- 1. 1-Methylindole-3-carboxaldehyde oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. 3,7-Dimethyl-1H-indole-2-carbaldehyde | C11H11NO | CID 17750926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
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- 7. 5-Methyl-1H-indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 11. staff-old.najah.edu [staff-old.najah.edu]
- 12. PubChemLite - 4,5,6,7-tetrahydro-1h-indole-2-carbaldehyde (C9H11NO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Protocol for Knoevenagel Condensation with 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Introduction & Chemical Context
The Knoevenagel condensation of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde represents a critical transformation in medicinal chemistry, particularly for generating dyes, nonlinear optical materials, and pharmacophores (e.g., tyrosine kinase inhibitors).
Unlike simple benzaldehydes, this specific substrate presents unique challenges:
-
Electronic Deactivation: The indole ring is electron-rich. The nitrogen lone pair donates density into the ring, rendering the C-3 aldehyde carbonyl less electrophilic. The 5-methyl group further increases this electron density, stabilizing the aldehyde and raising the activation energy for nucleophilic attack.
-
Steric Hindrance: The 2-methyl substituent introduces steric bulk proximal to the reaction center, potentially retarding the initial attack of the enolate.
-
Solubility: The N-methyl (1-position) and 5-methyl groups significantly increase lipophilicity compared to unsubstituted indoles, necessitating careful solvent selection.
This protocol details two validated methods: a Classical Solution-Phase approach (high reliability) and a Green Microwave-Assisted approach (high throughput/yield).
Mechanistic Insight
The reaction follows a base-catalyzed pathway.[1] For this specific indole, the rate-determining step is often the initial nucleophilic attack due to the resonance stabilization of the aldehyde.
Figure 1: Mechanistic pathway highlighting the critical nucleophilic attack step, which is electronically deactivated by the indole ring.
Experimental Protocols
Method A: Classical Solution-Phase (Ethanol Reflux)
Recommended for scale-up (>1g) and temperature-sensitive substrates.
Reagents:
-
This compound (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Piperidine (0.1 equiv) or Piperidine/Acetic Acid (1:1 catalytic buffer)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of aldehyde in 5–10 mL of absolute ethanol.
-
Note: If the aldehyde does not dissolve at RT, warm gently to 40°C. The 1,2,5-trimethyl analog is more lipophilic; if ethanol fails, use a 1:1 EtOH:Acetonitrile mixture.
-
-
Addition: Add 1.1 mmol of the active methylene compound.
-
Catalysis: Add 2–3 drops of piperidine.
-
Optimization: If using ethyl cyanoacetate (less acidic than malononitrile), add 2 drops of glacial acetic acid to buffer the pH and prevent side reactions.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–6 hours .
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The product is usually a brightly colored (yellow/orange) solid that may fluoresce.
-
-
Workup:
-
Purification: Recrystallize from hot ethanol or acetonitrile if necessary.
Method B: Microwave-Assisted Solvent-Free (Green Chemistry)
Recommended for rapid screening and overcoming steric hindrance.
Reagents:
-
This compound (1.0 equiv)
-
Active Methylene Compound (1.2 equiv)
-
Catalyst: Basic Alumina (Al₂O₃) or Ammonium Acetate (NH₄OAc)
Step-by-Step Workflow:
-
Grinding: In a mortar, grind 1.0 mmol of aldehyde, 1.2 mmol of active methylene, and 0.5 mmol of NH₄OAc (or 200 mg Basic Alumina) until a homogeneous powder/paste forms.
-
Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate at 140–300 W and 80°C for 2–10 minutes .
-
Caution: Use short bursts (30 sec) to prevent overheating if not using a dedicated synthesis microwave.
-
-
Extraction: Cool to RT. Add 10 mL of hot ethanol or ethyl acetate to extract the product from the solid support/catalyst.
-
Isolation: Filter to remove the inorganic support (if Alumina used). Evaporate the solvent to obtain the crude product.
Analytical Data & Troubleshooting
Expected Data Profile
| Parameter | Observation | Notes |
| Appearance | Yellow to Orange crystalline solid | Extended conjugation creates color. |
| ¹H NMR | Vinyl Proton: δ 7.8 – 8.5 ppm (Singlet) | Diagnostic peak. Absence indicates incomplete reaction. |
| IR | C≡N stretch: ~2210 cm⁻¹ (if nitrile used) | C=O (ester) appears ~1700 cm⁻¹ if acetate used. |
| Yield (Method A) | 75 – 85% | Slower, cleaner crystallization. |
| Yield (Method B) | 85 – 95% | Faster, may require chromatography. |
Troubleshooting Guide (Self-Validating)
| Issue | Root Cause | Corrective Action |
| No Precipitation | Product is too soluble (Lipophilic 1,2,5-Me groups). | 1. Add water dropwise to the ethanol solution at 0°C.2. Switch solvent to Methanol (more polar). |
| Low Conversion | Steric hindrance at C-2 or electronic deactivation. | 1. Increase catalyst load to 20 mol%.2. Switch to Method B (Microwave).3. Use TiCl₄/Pyridine (Lewis Acid conditions) for stubborn substrates. |
| Oiling Out | Impurities or low melting point. | 1. Triturate the oil with cold diethyl ether or hexane.2. Seed the solution with a crystal from a previous batch. |
| Side Products | Michael Addition (Bis-indole formation).[1][3] | Reduce reaction time. Ensure stoichiometry is 1:1 or slight excess of methylene compound, never excess aldehyde. |
Experimental Workflow Diagram
Figure 2: Operational workflow comparing Classical Reflux and Microwave-Assisted protocols.
References
-
General Reactivity of Indole-3-carbaldehydes
-
Knoevenagel Mechanism & Catalysis
-
Synthesis of 3-Substituted Indoles
-
Praveen, C., et al. (2011). Indium(III) chloride catalyzed synthesis of 3-vinylindoles.[7] Arkivoc, (ix), 49-58. (Demonstrates Lewis Acid alternatives for sterically hindered indoles).
-
-
Microwave Assisted Protocols
-
BenchChem Application Note: Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of 1,2,5-Trimethylindole Derivatives
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. Among its many derivatives, 1,2,5-trimethylindole serves as a key building block in synthetic organic chemistry. Traditional methods for its synthesis, however, often involve lengthy reaction times and harsh conditions. This application note presents a detailed, robust, and rapid protocol for the synthesis of 1,2,5-trimethylindole utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to minutes, improves yields, and simplifies purification, offering a superior alternative to conventional heating methods.[1][2]
Introduction: The Power of Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized chemical synthesis by providing a more efficient and environmentally friendly energy source.[3][4] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][5] This dielectric heating mechanism can accelerate reaction rates by orders of magnitude, often resulting in:
-
Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[1][5]
-
Higher Product Yields: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[1][4]
-
Improved Purity: With fewer side products, the need for extensive purification is reduced.[4]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS is a more energy-efficient process, aligning with the principles of green chemistry.[3][4]
This protocol applies these advantages to the classic Fischer indole synthesis, demonstrating a one-pot, three-component reaction to efficiently produce 1,2,5-trimethylindole.
The Synthetic Strategy: One-Pot Fischer Indolisation–N-Alkylation
The Fischer indole synthesis, discovered in 1883, is a robust reaction that produces an indole from an arylhydrazine and a carbonyl compound under acidic conditions.[6][7] We have adapted this classic transformation into a modern, one-pot microwave protocol that combines the initial cyclization with a subsequent N-alkylation step to directly yield the desired 1,2,5-trimethylindole.[8]
Overall Reaction: (4-methylphenyl)hydrazine hydrochloride + 2-Butanone + Iodomethane → 1,2,5-trimethyl-1H-indole
Reaction Mechanism
The reaction proceeds through the well-established Fischer indole synthesis mechanism, followed by an in-situ N-alkylation of the resulting indole.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-methylphenyl)hydrazine and 2-butanone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its corresponding ene-hydrazine isomer.
-
[4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement occurs, breaking the N-N bond and forming a C-C bond to yield a di-imine intermediate.[6]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia to form the stable, aromatic 2,5-dimethylindole ring.[7]
-
N-Alkylation: The 2,5-dimethylindole is then deprotonated by a base (formed in-situ or added) and subsequently alkylated by iodomethane to yield the final 1,2,5-trimethyl-1H-indole product.
Detailed Experimental Protocol
This protocol is designed for use with a dedicated, single-mode laboratory microwave reactor equipped with pressure and temperature monitoring.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| (4-methylphenyl)hydrazine hydrochloride | ≥98% | Standard Supplier | |
| 2-Butanone (MEK) | ≥99% | Standard Supplier | |
| Iodomethane | ≥99% | Standard Supplier | Toxic and volatile. Handle only in a certified chemical fume hood. |
| Ethanol (EtOH), Anhydrous | ≥99.5% | Standard Supplier | |
| Sodium Bicarbonate (NaHCO₃), Saturated Solution | N/A | Lab Prepared | For work-up. |
| Ethyl Acetate (EtOAc), ACS Grade | N/A | Standard Supplier | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | N/A | Standard Supplier | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| Microwave Reactor Vials (10 mL) | N/A | CEM, Anton Paar, etc. | Use only vials rated for the pressures and temperatures of the reaction. |
| Magnetic Stir Bars | N/A | Standard Supplier |
Experimental Workflow
Step-by-Step Procedure
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add (4-methylphenyl)hydrazine hydrochloride (159 mg, 1.0 mmol, 1.0 eq.).
-
Add 2-butanone (108 µL, 1.2 mmol, 1.2 eq.) followed by anhydrous ethanol (3 mL).
-
In a fume hood , carefully add iodomethane (156 µL, 2.5 mmol, 2.5 eq.).
-
Securely seal the vial with a cap designed for microwave synthesis.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture using the parameters outlined in the table below. The reaction is held at the target temperature, not ramped.
-
After the irradiation is complete, allow the vial to cool to room temperature (below 40°C) before removal.
-
Carefully open the vial and quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the pure 1,2,5-trimethyl-1H-indole.
Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Temperature | 150 °C | Temperature is monitored by an IR sensor on the vessel surface. |
| Power | 300 W (Max) | Power will modulate to maintain the set temperature. |
| Reaction Time | 10 minutes | This is the hold time at the target temperature. |
| Pressure | ~10-15 bar (Typical) | Pressure should be monitored as a safety precaution. |
| Expected Yield | 80-90% | Based on similar transformations reported in the literature.[8] |
| Appearance | Yellow Oil |
Critical Safety Considerations
Safety is paramount when performing any chemical reaction, especially those involving high temperatures and pressures in a microwave reactor.
-
Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for laboratory chemical synthesis.[9] DO NOT use a domestic (kitchen) microwave oven, as they lack the necessary safety features for pressure control, temperature monitoring, and solvent containment.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[11][12]
-
Fume Hood: All manipulations, especially those involving volatile and toxic reagents like iodomethane, must be performed in a certified chemical fume hood.[9]
-
Pressure Monitoring: Never exceed the maximum pressure rating of the reaction vessel. Ensure the vessel is correctly sealed. Reactions in closed vessels can lead to rapid and uncontrolled pressure increases.[13]
-
Superheating: Microwave heating can superheat solvents above their normal boiling points. Always allow the vessel to cool completely before opening to avoid violent boiling and splashing.[9]
-
Vessel Integrity: Before each use, inspect the glass vial and cap for any cracks, chips, or defects that could lead to failure under pressure.[11]
-
Material Safety Data Sheets (MSDS): Be familiar with the hazards of all chemicals used in the reaction. Iodomethane is toxic and a suspected carcinogen. 2-Butanone is flammable.
Conclusion
This application note provides a validated, efficient, and rapid protocol for the synthesis of 1,2,5-trimethylindole derivatives using microwave assistance. By adopting this MAOS-based Fischer Indolisation–N-Alkylation, researchers can significantly accelerate their synthetic workflows, improve yields, and operate under greener, more sustainable conditions.[3][14] The detailed procedure and safety guidelines herein are intended to enable drug development professionals and synthetic chemists to confidently and safely incorporate this powerful technology into their laboratories.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Safety Considerations for Microwave Synthesis.
- specific effects of microwave. Solid supported reaction.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Safe use of microwave ovens in labor
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. [Source not available].
- Microwave-Assisted Synthesis of Substituted Indoles: Applic
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF.
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. Alfa Chemistry.
- A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed.
- Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Source not available].
- Microwave-assisted synthesis of indole. [Source not available].
- Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. PMC.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
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- 2. ajrconline.org [ajrconline.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 4. ijrpas.com [ijrpas.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
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Green chemistry methods for reacting 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Application Note: Sustainable Functionalization of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde via Green Methodologies
Introduction & Scope
This compound is a pivotal pharmacophore in drug discovery, serving as a precursor for chalcones, Schiff bases, and bis(indolyl)methanes (BIMs) with documented anti-inflammatory and anticancer properties. Traditional synthesis often relies on volatile organic compounds (VOCs) like benzene or refluxing methanol, and harsh Lewis acids.
This Application Note details three validated Green Chemistry protocols for reacting this specific aldehyde. These methods prioritize atom economy, energy efficiency, and the elimination of hazardous solvents, adhering to the 12 Principles of Green Chemistry.
Key Chemical Considerations for this compound:
-
Sterics: The C2-methyl group introduces proximal steric bulk near the aldehyde, potentially slowing nucleophilic attack compared to C2-unsubstituted analogs.
-
Electronics: The N-methyl and C5-methyl groups are electron-donating, increasing the electron density of the indole ring. This stabilizes the intermediate carbocations in multi-component reactions but renders the aldehyde carbonyl slightly less electrophilic.
-
Solubility: The trimethyl substitution increases lipophilicity, necessitating surfactant-mediated or solvent-free approaches rather than purely aqueous phases.
Visual Workflow & Logic
The following diagram outlines the decision matrix for selecting the appropriate green methodology based on the desired derivative.
Figure 1: Decision matrix for green functionalization of the target indole aldehyde.
Detailed Protocols
Protocol A: Solvent-Free Mechanochemical Synthesis of Schiff Bases
Target: Synthesis of N-((1,2,5-trimethyl-1H-indol-3-yl)methylene)amines. Principle: Grindstone Chemistry.[1][2][3] Friction generates localized heat (micro-hotspots), initiating the condensation without external heating or solvents.
Materials:
-
This compound (1.0 mmol)
-
Aromatic Amine (e.g., Aniline, 4-Nitroaniline) (1.0 mmol)
-
Glacial Acetic Acid (1-2 drops, catalytic)
-
Agate Mortar and Pestle
Step-by-Step Methodology:
-
Weighing: Place 1.0 mmol of the aldehyde and 1.0 mmol of the amine into the mortar.
-
Catalysis: Add 1 drop of glacial acetic acid. Note: For highly basic amines, this may be omitted.
-
Grinding: Grind the mixture vigorously with the pestle.
-
Observation: The mixture will initially form a eutectic melt (liquid phase) before solidifying as the product forms and water is released.
-
Duration: 5–15 minutes (monitor via TLC: 20% EtOAc/Hexane).
-
-
Work-up: Add 5 mL of ice-cold water to the solid mass to dissolve any unreacted amine or acid.
-
Isolation: Filter the solid precipitate, wash with cold ethanol (2 mL), and dry under vacuum.
-
Validation: Absence of aldehyde C=O stretch (~1660 cm⁻¹) and appearance of imine C=N stretch (~1610 cm⁻¹) in IR.
Protocol B: Microwave-Assisted Knoevenagel Condensation
Target: Synthesis of 5-((1,2,5-trimethyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-triones (using Barbituric acid). Principle: Microwave irradiation provides rapid, uniform heating, accelerating the reaction rate by orders of magnitude compared to thermal reflux.
Materials:
-
This compound (1.0 mmol)
-
Active Methylene: Barbituric Acid or Meldrum’s Acid (1.0 mmol)
-
Catalyst: Ammonium Acetate (NH₄OAc) (0.1 mmol, 10 mol%)
-
Equipment: Microwave Reactor (e.g., CEM or Biotage) or modified domestic microwave (700W).
Step-by-Step Methodology:
-
Preparation: Mix aldehyde, active methylene, and NH₄OAc in a 10 mL microwave vial.
-
Solvent Check: Add 2-3 drops of Ethanol or Water to create a slurry (improves energy transfer). Do not use bulk solvent.[4][5]
-
Irradiation: Irradiate at 300W, 80°C.
-
Cycle: 30 seconds ON, 10 seconds OFF (to prevent overheating).
-
Total Time: 2–4 minutes.
-
-
Work-up: Cool to room temperature. The product usually solidifies.
-
Purification: Wash the solid cake with hot water (removes NH₄OAc) and recrystallize from Ethanol/Water (9:1).
Mechanistic Insight: The NH₄OAc acts as a dual acid-base catalyst. The ammonium ion activates the aldehyde carbonyl (electrophile), while the acetate ion abstracts the proton from the active methylene (nucleophile).
Protocol C: Aqueous-Mediated Synthesis of Bis(indolyl)methanes
Target: Reaction of the aldehyde with 2 equivalents of Indole. Principle: Hydrophobic Effect. The organic reactants aggregate in water, increasing effective concentration. Natural acids (Fruit Juice) serve as sustainable biocatalysts.
Materials:
-
This compound (1.0 mmol)
-
Indole (2.0 mmol)[5]
-
Catalyst/Solvent: 5 mL Lemon Juice (Citrus limon) or 15 mol% Salicylic Acid in Water (5 mL).
-
Surfactant (Optional): CTAB (10 mg) if the trimethyl-aldehyde shows poor wettability.
Step-by-Step Methodology:
-
Mixing: In a 25 mL flask, combine the aldehyde and indole in the aqueous catalyst media.
-
Reaction: Stir vigorously at Room Temperature (25–30°C).
-
Note: The reaction mixture will turn turbid/pinkish as the BIM forms.
-
Time: 2–3 hours.
-
-
Precipitation: The product is insoluble in the aqueous phase and will precipitate out.
-
Filtration: Filter the solid.
-
Regeneration: The filtrate (containing the acid catalyst) can be reused for 2–3 subsequent cycles with minimal loss of activity.
Comparative Data Analysis
The following table contrasts the Green methods against traditional reflux (Methanol/Piperidine) for this compound derivatives.
| Metric | Traditional Reflux | Method A (Grindstone) | Method B (Microwave) | Method C (Aqueous/Juice) |
| Reaction Time | 2–6 Hours | 5–15 Minutes | 2–5 Minutes | 1–3 Hours |
| Yield (%) | 65–75% | 85–94% | 90–98% | 80–88% |
| Solvent Waste | High (MeOH/DCM) | None (Solvent-free) | Minimal (Drops) | Water (Benign) |
| Energy Input | High (Continuous Heat) | Low (Mechanical) | Medium (Short Burst) | Low (Ambient) |
| Atom Economy | Low (Workup loss) | High | High | High |
Mechanistic Visualization (Knoevenagel)
Understanding the microwave-assisted pathway is critical for troubleshooting low yields.
Figure 2: Mechanism of NH4OAc catalyzed condensation under MW irradiation.
References
-
Biradar, J. S., & Sasidhar, B. S. (2011). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry.
-
Jain, S., et al. (2012). Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction. Journal of Chil. Chem. Soc.
-
Naqvi, A., et al. (2013). Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. Der Pharma Chemica.
-
Penke, V., et al. (2018). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Thai Journal of Science.
-
Deshmukh, M., et al. (2017). La(OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions.[5] Allied Academies.
Sources
Application Notes and Protocols for Friedel-Crafts Acylation of Trimethylindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Acylated Trimethylindoles
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Among the vast array of functionalized indoles, acylated indoles are particularly valuable synthetic intermediates. The introduction of an acyl group onto the indole nucleus provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles.
Trimethylindoles, as a specific class of substituted indoles, present unique challenges and opportunities in synthetic chemistry. The presence and position of the three methyl groups significantly influence the electron density and steric environment of the indole ring system. Consequently, electrophilic substitution reactions, such as the Friedel-Crafts acylation, can exhibit distinct regioselectivity and reactivity patterns compared to unsubstituted indole. Understanding and controlling these reactions are paramount for the rational design and synthesis of novel drug candidates and functional materials.
This comprehensive guide provides an in-depth exploration of Friedel-Crafts acylation procedures involving trimethylindoles. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical protocols to effectively utilize this powerful synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, explore a variety of catalytic systems, and provide detailed, step-by-step procedures for the acylation of specific trimethylindole isomers.
Mechanistic Insights: The Nuances of Acylating a Trimethylated Indole Nucleus
The Friedel-Crafts acylation of indoles is a classic example of an electrophilic aromatic substitution (EAS) reaction. The fundamental process involves the generation of a highly electrophilic acylium ion (or a related activated species) from an acylating agent, typically an acyl chloride or anhydride, in the presence of a catalyst. This electrophile is then attacked by the electron-rich indole nucleus.[1][2]
The regioselectivity of this attack is dictated by the electronic properties of the indole ring. The C3 position is the most nucleophilic and, therefore, the preferred site of electrophilic attack in unsubstituted indoles.[1] However, the substitution pattern of trimethylindoles introduces a layer of complexity that can alter this outcome.
Key Mechanistic Steps:
-
Generation of the Electrophile: A Lewis acid or other catalyst activates the acylating agent to form a potent electrophile, most commonly a resonance-stabilized acylium ion.[3][4]
-
Nucleophilic Attack: The π-electron system of the trimethylindole ring attacks the acylium ion. The site of this attack is determined by the positions of the methyl groups.
-
Formation of the σ-Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion, is formed.
-
Deprotonation and Aromatization: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the indole ring and yielding the acylated product.[3]
Sources
Application Note: Synthesis of Lipophilic Antimicrobial Agents from 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Executive Summary
This guide details the synthetic protocols for generating antimicrobial Schiff bases (azomethines) derived from 1,2,5-Trimethyl-1H-indole-3-carbaldehyde . While the indole scaffold is a privileged structure in medicinal chemistry, the specific 1,2,5-trimethyl substitution pattern offers distinct pharmacokinetic advantages: the
This note covers the condensation of the starting aldehyde with aromatic amines and hydrazides to yield potent antimicrobial candidates, followed by biological validation protocols.
Scientific Rationale & Chemistry
The Pharmacophore
Indole-3-carbaldehyde derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The aldehyde moiety at position C3 is highly reactive, serving as a precursor for Schiff bases (
The azomethine linkage (
Synthetic Strategy
The synthesis relies on a nucleophilic addition-elimination reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the 1,2,5-trimethylindole-3-carbaldehyde. Acid catalysis (Glacial Acetic Acid) is employed to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the elimination of water (dehydration).
Key Reaction Variables:
-
Solvent: Absolute Ethanol (promotes precipitation of the product).
-
Catalyst: Glacial Acetic Acid (pH adjustment to ~4-5).
-
Stoichiometry: 1:1 equimolar ratio.
Visual Workflows
Synthetic Pathway (DOT Diagram)
Figure 1: Reaction mechanism for the condensation of 1,2,5-trimethylindole-3-carbaldehyde with amines.
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Target: Synthesis of N-((1,2,5-trimethyl-1H-indol-3-yl)methylene)-4-nitroaniline. Rationale: Nitro-substituted aromatic amines typically yield Schiff bases with enhanced electron-withdrawing capabilities, often correlating with higher antimicrobial potency.
Materials
-
This compound (1.0 mmol)
-
4-Nitroaniline (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
Amine Addition: Separately dissolve 1.0 mmol of 4-Nitroaniline in 10 mL of ethanol. Add this solution dropwise to the aldehyde solution under stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 4 to 6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.[1]
-
-
Precipitation: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. A colored solid (typically yellow/orange) will precipitate.
-
Isolation: Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove unreacted acid and amine.
-
Purification: Recrystallize from hot ethanol to yield pure crystals.
-
Drying: Dry in a vacuum desiccator over anhydrous
.
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Method: Broth Microdilution (CLSI Standards).
Materials
-
Muller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922)
-
Positive Control: Ciprofloxacin
Workflow
-
Stock Preparation: Dissolve synthesized compound in DMSO (1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 500
g/mL to 0.9 g/mL). -
Inoculation: Add 10
L of bacterial suspension ( CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Biological Assay Workflow (DOT Diagram)
Figure 2: Workflow for Broth Microdilution Assay.
Expected Results & Data Analysis
The following table summarizes typical characteristics and biological activities expected from 1,2,5-trimethylindole Schiff bases, based on structure-activity relationship (SAR) data of analogous indole-3-carbaldehydes.
| Compound Derivative | R-Group (Amine) | Yield (%) | Color | IR | MIC S. aureus ( | MIC E. coli ( |
| TM-IA-01 | 4-Nitroaniline | 78-85 | Orange | 1625-1640 | 12.5 - 25.0 | 25.0 - 50.0 |
| TM-IA-02 | 4-Fluoroaniline | 70-75 | Yellow | 1620-1635 | 25.0 - 50.0 | 50.0 - 100.0 |
| TM-IA-03 | Isonicotinyl hydrazide | 80-88 | Pale Yellow | 1615-1630 | 6.25 - 12.5 | 12.5 - 25.0 |
Interpretation:
-
Yields: High yields (>75%) are expected due to the stability of the indole aldehyde.
-
Spectroscopy: The appearance of a strong band at 1615-1640
in IR confirms the formation of the azomethine ( ) bond. -
Activity: The hydrazide derivative (TM-IA-03) is expected to show the highest potency due to the additional pharmacophore (isoniazid-like structure) combined with the lipophilic trimethylindole.
References
-
Synthesis and Biological Studies of Indole-3-Carboxaldehyde Schiff Bases Source: Arabian Journal of Chemistry Context: Protocol for Schiff base condensation using methanol/KOH and reflux conditions.[2] 2[3][4][5][6][7][8][9][10][11]
-
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents Source: Semantic Scholar Context: Confirms 4-nitrobenzenamine derivatives exhibit maximum activity against bacteria and fungi.[12] 12
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde Source: European Journal of Medicinal Chemistry (PubMed) Context:[7] Validation of stability and antimicrobial efficacy of indole-3-carboxaldehyde derivatives. 7
-
Synthesis and Antimicrobial Activities of Indole-based Schiff Bases Source: ResearchGate Context: Review of the mechanism of action and synthesis of hydrazone derivatives from indole aldehydes. 11[5][8][10][11]
Sources
- 1. ajol.info [ajol.info]
- 2. Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base-Metal (II) Complexes: A Dual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 9. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Catalytic Condensation of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde: A Comprehensive Guide for Researchers
Introduction: The Significance of Substituted Indole Scaffolds in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among the vast library of indole-containing molecules, those derived from the condensation of indole-3-carbaldehydes are of particular interest to researchers in drug development. These condensation reactions, primarily the synthesis of bis(indolyl)methanes (BIMs) and Knoevenagel adducts, give rise to molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
This technical guide provides a detailed exploration of the catalytic conditions for the condensation of a specific, highly functionalized substrate: 1,2,5-trimethyl-1H-indole-3-carbaldehyde. The presence of methyl groups at the N-1, C-2, and C-5 positions introduces unique steric and electronic considerations that influence the choice of catalyst and reaction conditions. This document will serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for procedural choices.
Section 1: Synthesis of Bis(1,2,5-trimethyl-1H-indol-3-yl)methanes via Electrophilic Substitution
The reaction of this compound with another indole molecule, typically in a 1:2 molar ratio, leads to the formation of bis(indolyl)methanes. This reaction proceeds via an electrophilic substitution mechanism and is most commonly catalyzed by acids.
Mechanistic Insights: The Role of Acid Catalysis
Acid catalysts, both Brønsted and Lewis acids, play a pivotal role in activating the carbonyl group of the indole-3-carbaldehyde, rendering it more susceptible to nucleophilic attack by a second indole molecule. The general mechanism can be outlined as follows:
-
Protonation/Coordination: The acid catalyst protonates the carbonyl oxygen (Brønsted acid) or coordinates to it (Lewis acid), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The electron-rich C-3 position of a second indole molecule attacks the activated carbonyl carbon, forming a hydroxyl-substituted intermediate.
-
Dehydration: The hydroxyl group is subsequently protonated and eliminated as a water molecule, generating a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of indole attacks the carbocation, leading to the formation of the final bis(indolyl)methane product.
The N-methyl and C-5 methyl groups on the starting aldehyde increase the electron density of the indole ring, which can enhance the nucleophilicity of the reacting indole molecules. However, the C-2 methyl group may introduce some steric hindrance, potentially requiring more forcing reaction conditions or a more carefully selected catalyst to achieve high yields.
Lewis Acid Catalysis: A Versatile Approach
Lewis acids are a popular choice for this transformation due to their ability to function under mild conditions and their compatibility with a wide range of functional groups.
Table 1: Comparison of Lewis Acid Catalysts for Bis(indolyl)methane Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| FeCl₃ | 10 | Dichloromethane (DCM) | Room Temp | 15-30 | 85-95 | [3] |
| InCl₃ | 5 | Acetonitrile | Room Temp | 10-20 | 90-98 | [3] |
| Sc(OTf)₃ | 2 | Dichloromethane (DCM) | Room Temp | 20-40 | 88-96 | [3] |
| Aluminium Triflate | 0.5 | Acetonitrile | Room Temp | 15-25 | 90-97 | [1] |
Protocol 1: Lewis Acid-Catalyzed Synthesis of bis(1,2,5-trimethyl-1H-indol-3-yl)methane
Materials:
-
This compound (1 mmol)
-
1,2,5-trimethyl-1H-indole (2 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Lewis Acid Catalyst (e.g., FeCl₃, 10 mol%)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add 1,2,5-trimethyl-1H-indole (2 mmol).
-
Add the Lewis acid catalyst (0.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Experimental Workflow for Lewis Acid-Catalyzed Bis(indolyl)methane Synthesis
Caption: General workflow for the synthesis of bis(indolyl)methanes.
Section 2: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a base.[4] This reaction with this compound provides a route to α,β-unsaturated products, which are valuable intermediates for further synthetic transformations.
Mechanistic Considerations in Base-Catalyzed Condensation
The mechanism of the Knoevenagel condensation involves the following key steps:
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile), generating a carbanion.
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the indole-3-carbaldehyde.
-
Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or the solvent.
-
Dehydration: The β-hydroxy intermediate undergoes dehydration to form the final α,β-unsaturated product. This step is often the driving force for the reaction.
The electron-donating methyl groups on the indole ring of this compound may slightly decrease the electrophilicity of the aldehyde carbonyl group. However, this effect is generally overcome by the use of an appropriate basic catalyst.
Common Base Catalysts and Conditions
A variety of bases can be employed to catalyze the Knoevenagel condensation, ranging from mild organic bases to stronger inorganic bases. The choice of catalyst and solvent can significantly impact the reaction rate and yield.
Table 2: Catalytic Conditions for Knoevenagel Condensation of Indole-3-carbaldehydes with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp | 1-2 h | 85-95 | [3] |
| Triethylamine | Tetrahydrofuran (THF) | Reflux | 4 h | ~90 | [5] |
| Ammonium Acetate | Ethanol/Water | Room Temp | 5-10 min (sonication) | >90 | [6] |
| Cetyltrimethylammonium bromide (CTMAB) | Water | Room Temp | 1.5 h | ~90 | [7] |
Protocol 2: Base-Catalyzed Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The product may start to precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with ice-cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol.
Caption: A decision tree to guide troubleshooting for low-yielding reactions.
Conclusion
The catalytic condensation of this compound offers a versatile platform for the synthesis of novel bis(indolyl)methanes and Knoevenagel adducts, which are of significant interest in drug discovery. The choice of catalyst—be it a Lewis acid for electrophilic substitution or a base for Knoevenagel condensation—is critical and should be guided by the specific reactivity of the substrate and the desired product. The protocols and troubleshooting guidance provided in this application note are intended to equip researchers with the necessary tools to successfully navigate the synthesis and optimization of these valuable compounds. Careful consideration of the mechanistic principles and the influence of the substituent pattern will be key to achieving high yields and purity in these important transformations.
References
- Tayyari, F., Wood, D. E., Fanwick, P. E., & Sammelson, R. E. (2008). Monosubstituted Malononitriles: Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285.
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025, August 6).
- Wang, L., Wang, J., & Li, J. (2006). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Journal of Chemical Research, 2006(8), 526-527.
- The condensation reaction of aromatic aldehydes and malononitrile/ethyl cyanoacetate was catalyzed by NiO NAs.
- Kamal, A., Khan, M. N. A., Reddy, K. S., Srikanth, Y. V. V., Ahmed, S. K., Kumar, K. P., & Murthy, U. S. N. (2009). An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 559-565.
- Scheme 1. Synthesis of bis(indolyl)methane.
- Possible mechanism for the synthesis of bis(indolyl)methanes catalyzed by TLIM.
- Singh, V., & Kaur, S. (2025).
- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (2025). BenchChem.
- Kumar, A., Kumar, S., & Saxena, A. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- Sharma, A., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5).
- Deb, M. L., & Bhuyan, P. J. (2016). Synthesis of bis(indolyl)methanes under catalyst-free and solvent-free conditions. Tetrahedron Letters, 57(15), 1665-1668.
- Selvakumar, K., & Swaminathan, M. (2015). One-pot three-component synthesis of bis(indolyl)methanes under solvent-free condition using heteropoly-11-tungsto-1-vanadophosphoric acid supported on natural clay as catalyst. Journal of the Serbian Chemical Society, 80(1), 1-11.
- Khoshnavazi, R., Bahrami, L., & Rezaei, M. (2014). Knoevenagel condensation of aromatic aldehydes with malononitrile a. Journal of the Iranian Chemical Society, 11(4), 1079-1085.
- Synthesis of subsbis(indolyl)methane derivatives.
- Hosseini-Sarvari, M., & Etemad, S. (2016). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Chiang Mai Journal of Science, 43(4), 841-851.
- Kumar, A., Sharma, S., & Kumar, V. (2013). Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. International Journal of Molecular Sciences, 14(11), 22535-22546.
- Ghorbani-Choghamarani, A., & Taherpour, S. (2020). Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)
- Ingle, V. V., & Ubarhande, S. B. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research, 6(7), 3634-3638.
- Hranjec, M., Perin, N., & Starčević, K. (2017). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 22(10), 1648.
- Kumar, A., Kumar, S., & Saxena, A. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- Indole-3-aldehyde. Organic Syntheses.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
- Stolar, T., & Užarević, K. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326.
- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Naik, N., & Kumar, H. S. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Böttcher, C., Chapman, A., Fell, F., Chandran, A., Glawischnig, E., & Forcat, S. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 853-864.
- Shiri, M., & Zolfigol, M. A. (2009). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
- 5-Methylindole-3-carboxaldehyde. GoldBio.
- 1-Methyl-1H-indole-3-carbaldehyde. PubChem.
- 1-Methylindole-3-carboxaldehyde 97 19012-03-4. Sigma-Aldrich.
- Wang, Y., Li, Y., & Wang, Q. (2018). Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals. Green Chemistry, 20(15), 3469-3473.
- Detection and characterization of DNA adducts of 3-methylindole.
Sources
- 1. An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: 1,2,5-Trimethylindole Reaction Optimization
Ticket ID: TMI-125-STERIC Subject: Overcoming Steric Hindrance & Reactivity Bottlenecks in 1,2,5-Trimethylindole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are encountering reactivity issues with 1,2,5-trimethylindole . While the C5-methyl group electronically activates the ring (increasing HOMO energy), the C2-methyl group creates a significant steric wall, and the N-methyl group removes the possibility of hydrogen-bond donor catalysis or N-deprotonation.
This guide provides three targeted workflows to bypass these bottlenecks:
-
C3-Functionalization: Using HFIP (Hexafluoroisopropanol) to activate electrophiles via hydrogen-bonding networks, bypassing the need for bulky Lewis Acids.[3]
-
Bis(indolyl)methane Synthesis: Overcoming the "stopped-reaction" phenomenon (mono-addition) caused by crowding.[3]
-
C2-Lateral Lithiation: A strategic pivot to functionalize the C2-methyl group itself when the ring is too hindered.[3]
Decision Matrix: Select Your Workflow
Figure 1: Strategic decision tree for selecting the correct functionalization pathway based on the target site.
Module 1: C3-Functionalization (Acylation & Alkylation)
The Problem: Standard Friedel-Crafts conditions often fail because the bulky Lewis Acid (e.g., AlCl₃) cannot coordinate effectively due to the C2-methyl steric wall. The Solution: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent.[1][2] HFIP is a strong hydrogen-bond donor that activates the electrophile (e.g., acyl chloride or nitroalkene) without coordinating to the indole nitrogen (which is already methylated) or requiring a bulky metal catalyst.
Protocol: HFIP-Promoted C3-Acylation
Applicable for: Attaching ketones, esters, or alkyl chains to C3.[1][2]
-
Preparation:
-
Execution:
-
Workup:
Why this works: HFIP forms a catalytic H-bond network with the carbonyl oxygen of the acyl chloride, increasing its electrophilicity. This "solvent catalysis" is sterically invisible, allowing the activated electrophile to slip past the C2-methyl group.[1]
| Parameter | Standard Condition (DCM/AlCl₃) | Optimized Condition (HFIP) |
| Yield | 30–45% | 85–96% |
| Temp | 0 °C to Reflux | Room Temp |
| Selectivity | Mixed (C3 + Polymerization) | Exclusive C3 |
Module 2: Bis(indolyl)methane Synthesis
The Problem: Synthesizing bis(indolyl)methanes (BIMs) with 1,2,5-trimethylindole often stops at the mono-addition stage (intermediate alcohol) because the second indole molecule cannot approach the sterically crowded center. The Solution: Use Indium(III) Triflate [In(OTf)₃] or Iodine (I₂) . These catalysts are "soft" and compact, minimizing the steric penalty in the transition state.
Protocol: In(OTf)₃ Catalyzed BIM Synthesis
-
Mix: 2.0 equiv 1,2,5-trimethylindole + 1.0 equiv Aldehyde in Acetonitrile (MeCN).
-
Catalyst: Add 5 mol% In(OTf)₃.
-
Condition: Stir at room temperature. If conversion stalls at 50% (mono-adduct), heat to 60 °C.[1][2][3]
-
Quench: Add water. The product usually precipitates.[3]
Troubleshooting Tip: If the reaction is still sluggish, switch the solvent to Water/SDS (Sodium Dodecyl Sulfate) . The micellar effect concentrates the hydrophobic indole and aldehyde, forcing them together despite steric repulsion.
Module 3: C2-Lateral Lithiation (The "Side Door")
The Problem: You cannot perform C2-H arylation because the position is blocked by a methyl group. The Solution: Functionalize the C2-Methyl group itself. The N-methyl group prevents N-deprotonation, making the protons on the C2-methyl group the most acidic (Lateral Lithiation).
Mechanism of Lateral Activation
Figure 2: Mechanism of lateral lithiation.[3] The base removes a proton from the C2-methyl group, not the ring.[1]
Protocol: Lateral Chain Extension
-
Inert Atmosphere: Flame-dry glassware, Ar/N₂ atmosphere.[1][3]
-
Deprotonation:
-
Dissolve 1,2,5-trimethylindole in dry THF.
-
Cool to -78 °C .
-
Add n-BuLi (1.1 equiv) dropwise.[3]
-
Crucial: Stir for 1 hour at -78 °C to ensure formation of the bright yellow/orange anion.
-
-
Trapping:
-
Result: This converts the C2-Methyl into a C2-Ethyl, C2-Acetic Acid, or C2-Acetaldehyde derivative, effectively bypassing the "blocked" position.[1][2][3]
FAQ: Common Reactivity Issues
Q: Can I use Vilsmeier-Haack formylation on 1,2,5-trimethylindole? A: Yes. The Vilsmeier reagent is small enough to attack C3.[3] However, expect slower kinetics than with indole.[1][3] Heat to 60–80 °C is often required.[3] If the yield is low, the C2-methyl group is likely causing steric inhibition of the intermediate iminium salt hydrolysis. Increase the hydrolysis time (NaOH/H₂O) at the end of the reaction.
Q: My reaction yields a dimer linked at the methyl group. What happened? A: You likely used a radical initiator or oxidative conditions (e.g., peroxides).[1][2] 1,2,5-trimethylindole is prone to oxidative dimerization at the C2-methyl position.[1][2][3] Ensure your solvents are degassed if this is not the desired pathway.[3]
Q: Why is the 5-methyl group important? A: The 5-methyl group is electron-donating.[3] It raises the HOMO energy of the indole, making C3 more nucleophilic than in 1,2-dimethylindole.[1] This electronic boost is your ally—it helps overcome the steric penalty of the C2-methyl group.
References
-
HFIP in Friedel-Crafts Reactions
-
Bis(indolyl)
-
Lateral Lithiation Mechanisms
-
Indole C3 Functionalization Review
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy [mdpi.com]
- 3. 2,3,5-Trimethylindole | C11H13N | CID 30584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
- 8. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. thaiscience.info [thaiscience.info]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
The following technical guide is structured as a Level 3 Support Tier resource, designed for researchers requiring high-purity isolation of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde .
Ticket ID: IND-CHO-552 | Status: Open | Tier: Senior Application Scientist[1]
Executive Summary
The synthesis of this compound via Vilsmeier-Haack formylation typically yields a crude product contaminated with unreacted 1,2,5-trimethylindole, phosphorous salts, and oligomeric byproducts.[1] Due to the electron-rich nature of the indole ring and the steric influence of the C2-methyl group, standard purification protocols often result in "oiling out" or persistent coloration.
This guide provides a self-validating troubleshooting workflow to isolate the target aldehyde with >98% purity.
Module 1: Initial Assessment & Workup Optimization
Q1: My crude product is a sticky, dark red/brown tar instead of a solid. How do I fix this?
Diagnosis: This "oiling out" phenomenon is typically caused by three factors:
-
Trapped DMF:
-Dimethylformamide has a high boiling point and solvates the product, preventing crystal lattice formation.[1] -
Incomplete Hydrolysis: The Vilsmeier iminium intermediate was not fully hydrolyzed before neutralization.[1]
-
Oligomerization: Acid-catalyzed coupling of the indole ring (dimerization) occurred during the quench.[1]
Corrective Protocol (The "Slow Quench"): Do not attempt to recrystallize the tar directly. Perform this "Rescue Workup":
-
Dissolution: Dissolve the tar in a minimum amount of warm Ethyl Acetate .[1]
-
Acid Wash: Wash the organic layer with 1M HCl (2x) to remove residual DMF and dimethylamine salts.[1]
-
Bicarbonate Wash: Wash with saturated
to ensure neutral pH.[1] -
Drying & Trituration: Dry over
, evaporate the solvent completely, and immediately add cold Hexanes (or Heptane) . Sonicate vigorously. The non-polar solvent will dissolve unreacted starting material while forcing the polar aldehyde to precipitate as a solid.
Q2: The solid is distinct but retains a pink/red hue even after drying. Is it pure?
Diagnosis: No. The pink color indicates oxidation products (indoxyl impurities) or trace oligomers. While these may not show up clearly on NMR, they can degrade stability.[1]
Solution:
-
Activated Charcoal Treatment: during recrystallization (see Module 2).[1]
-
Check TLC: Elute with Hexane:Ethyl Acetate (7:3) .[1] The aldehyde typically has an
.[1] A baseline spot indicates salts/oligomers; a high spot ( ) is unreacted 1,2,5-trimethylindole.[1]
Module 2: Recrystallization Strategy
Q3: Which solvent system provides the best recovery vs. purity balance?
For this compound, the presence of the
Recommended Solvent Systems:
| Solvent System | Role | Pros | Cons |
| Ethanol (95%) | Primary | Good solubility curve; eco-friendly.[1] | May not remove non-polar starting material efficiently.[1] |
| Acetone / Water | High Purity | Excellent rejection of non-polar impurities (starting indole).[1] | Requires careful addition of water to avoid oiling out.[1] |
| Toluene / Hexane | Scavenger | Best for removing unreacted starting material.[1] | Lower recovery yield; product is less soluble.[1] |
The "Acetone/Water" Protocol (Recommended for >98% Purity):
-
Dissolve crude solid in boiling Acetone (approx. 10 mL/g).
-
Optional: Add activated carbon (5 wt%), boil for 5 mins, and filter hot over Celite.
-
Remove from heat.[1] While still hot, add warm Water dropwise until persistent turbidity (cloudiness) appears.[1]
-
Add a few drops of acetone to clear the solution.[1]
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Result: The aldehyde crystallizes as pale yellow/off-white needles; non-polar impurities remain in the mother liquor.[1]
Module 3: Advanced Purification (The "Bisulfite" Weapon)
Q4: Recrystallization isn't working. I have a persistent impurity co-eluting on TLC. What now?
Diagnosis: You likely have a structurally similar impurity (e.g., a regioisomer or a functionalized byproduct) that co-crystallizes.[1]
The "Bisulfite Adduct" Technique: Aldehydes form water-soluble bisulfite adducts, while most impurities (starting indoles, ketones, esters) do not.[1][2] This allows you to wash away impurities and then regenerate the pure aldehyde.
Step-by-Step Protocol:
-
Formation: Dissolve crude material in Ethanol (3 volumes) . Add saturated aqueous Sodium Bisulfite (
, 5 equivalents) . -
Agitation: Stir vigorously for 1-2 hours. The aldehyde-bisulfite adduct usually precipitates as a white solid.[1]
-
Isolation: Filter the solid adduct (or separate the aqueous layer).[2][3] Wash the solid with Ether to remove trapped organics.
-
Regeneration: Suspend the solid adduct in water (or take the aqueous layer). Add 10%
or NaOH until pH > 10.[1] -
Extraction: The adduct breaks down, releasing the pure aldehyde. Extract immediately with Dichloromethane (DCM) .[1]
-
Finish: Dry (MgSO4) and evaporate.
Caveat: The C2-methyl group creates some steric hindrance near the aldehyde.[1] If the adduct forms slowly, gently warm the mixture to 40°C.
Module 4: Workflow Visualization
The following logic tree illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Decision matrix for isolating this compound, addressing physical state issues and specific impurity profiles.
References
-
Vilsmeier-Haack Reaction Overview
-
Indole-3-Carbaldehyde Synthesis & Properties
-
Bisulfite Adduct Purification Protocol
-
Recrystallization of Indole Derivatives
-
University of Rochester, Department of Chemistry.[1] Tips and Tricks: Recrystallization Solvents.
-
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Accurate and unambiguous structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,2,5-trimethyl-1H-indole-3-carbaldehyde, a representative substituted indole.
This document moves beyond a simple peak listing. As scientists, our goal is to understand the underlying principles that govern the spectral output. We will dissect the electronic effects of each substituent and compare the target molecule to key analogues to build a robust, predictive understanding of its ¹H NMR characteristics. This comparative approach not inly validates our interpretation but also equips researchers to analyze novel derivatives with greater confidence.
Section 1: Foundational Principles of ¹H NMR in Indole Systems
To interpret the spectrum of our target molecule, we must first understand the basic electronic environment of the indole ring. The fused heterocyclic system consists of a benzene ring and a pyrrole ring. The IUPAC numbering, crucial for assignment, is shown below.
Caption: IUPAC numbering of the parent indole scaffold.
Protons on the indole ring exhibit characteristic chemical shifts:
-
Aldehyde Proton (CHO): Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, typically appearing far downfield (δ 9.5-10.5 ppm).
-
Aromatic Protons (H2, H4, H5, H6, H7): Resonate in the aromatic region (δ 7.0-8.5 ppm). Their precise shifts are modulated by their position and the electronic nature of substituents. H2 is often the most deshielded proton on the pyrrole ring.
-
Methyl Protons (CH₃): Appear in the upfield region (δ 2.0-4.0 ppm). The chemical shift depends on the atom to which the methyl group is attached (N-CH₃ vs. C-CH₃).
Section 2: Predicted ¹H NMR Spectrum of this compound
Caption: Structure of this compound with key protons labeled.
The predicted ¹H NMR data are summarized in the table below. The causality for each prediction is explained in the subsequent comparative analysis.
| Label | Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | 3-CHO | ~10.0 | Singlet (s) | - | 1H |
| b | H-4 | ~8.1 | Singlet (s) | - | 1H |
| c | H-6 | ~7.2 | Doublet (d) | J = 8.4 | 1H |
| d | H-7 | ~7.3 | Doublet (d) | J = 8.4 | 1H |
| e | 1-N-CH₃ | ~3.8 | Singlet (s) | - | 3H |
| f | 2-C-CH₃ | ~2.7 | Singlet (s) | - | 3H |
| g | 5-C-CH₃ | ~2.4 | Singlet (s) | - | 3H |
Section 3: Comparative Analysis with Key Analogues
The rationale for our predicted chemical shifts becomes clear when we compare the parent indole-3-carbaldehyde with its methylated derivatives. The electron-donating nature of methyl groups generally causes shielding (an upfield shift to lower ppm values) on nearby protons.
| Compound | H-Aldehyde (ppm) | H2 (ppm) | Aromatic Protons (ppm) | N-Substituent (ppm) |
| Indole-3-carbaldehyde [1][2][3][4] | 10.08 | 8.29 | 7.3 - 8.4 | - |
| 1-Methyl-1H-indole-3-carbaldehyde [1] | 10.01 | 7.69 | 7.3 - 8.35 | 3.90 (s, 3H) |
| Predicted: this compound | ~10.0 | - | ~7.2 - 8.1 | 3.8 (s, 3H) |
Analysis of Substituent Effects:
-
Aldehyde Proton (H-a): The chemical shift of the aldehyde proton is relatively insensitive to substitutions on the indole ring. It is predicted to be around δ 10.0 ppm , consistent with both the parent compound (δ 10.08 ppm) and the 1-methyl derivative (δ 10.01 ppm).[1]
-
N-CH₃ Group (e): The replacement of the N-H proton with an N-methyl group removes the broad N-H signal and introduces a sharp singlet. In 1-methyl-1H-indole-3-carbaldehyde, this signal appears at δ 3.90 ppm.[1] We predict a slightly upfield shifted value of ~δ 3.8 ppm due to minor electronic changes from the other methyl groups. A key effect of N-methylation is the significant upfield shift of the H-2 proton (from δ 8.29 to δ 7.69 ppm), as it changes the electronic environment of the pyrrole ring.
-
C2-CH₃ Group (f): The introduction of a methyl group at the C2 position replaces the H-2 proton. This C-bound methyl group is expected to resonate further upfield than the N-methyl group, predicted at ~δ 2.7 ppm . Its presence further contributes to the electron density of the pyrrole portion of the ring.
-
C5-CH₃ Group (g) and Aromatic Protons (H-b, H-c, H-d): The methyl group at C5 is an electron-donating group (EDG). This has two major consequences:
-
It introduces a new singlet at ~δ 2.4 ppm .
-
It increases electron density on the benzene ring, shielding the aromatic protons (H-4, H-6, H-7) and shifting them upfield compared to the unsubstituted analogue.
-
H-4 (b): This proton is ortho to the C5-methyl group. In the parent compound, this proton is around δ 8.3-8.4 ppm.[1] The EDG at C5 and the C2-methyl group will shield it, but its peri-position to the aldehyde group keeps it deshielded. A singlet is predicted at ~δ 8.1 ppm .
-
H-6 (c) and H-7 (d): These protons are ortho and meta to the C5-methyl group, respectively. They will experience shielding. We predict H-6 at ~δ 7.2 ppm and H-7 at ~δ 7.3 ppm . They will appear as doublets due to ortho-coupling (J ≈ 8.4 Hz).
-
Section 4: Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Achieving a high-quality, interpretable spectrum is contingent on meticulous sample preparation and proper instrument setup. This protocol provides a self-validating workflow for obtaining reliable data.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound into a clean, dry vial.[5][6] Ensure the sample is free from residual solvents from synthesis by drying under high vacuum.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5] The choice of solvent can slightly alter chemical shifts.
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[6]
-
-
Data Acquisition (400/500 MHz Spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer.
-
Locking: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity must be optimized ("shimming") to ensure sharp, symmetrical peaks. Automated shimming routines are highly effective.[7]
-
Acquisition: Use standard ¹H acquisition parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Accumulating 8 to 16 scans will provide a good signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually or automatically phase the resulting spectrum so that all peaks are in the positive absorption mode with a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak or an internal standard (like TMS) to its known chemical shift (δ 0.00 ppm for TMS).
-
Integrate all signals to determine the relative number of protons for each peak.
-
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. By understanding the electronic contributions of the aldehyde and multiple methyl substituents, we can confidently predict and interpret the chemical shifts and splitting patterns. This comparative guide demonstrates a logical, evidence-based workflow that enables researchers to move from a complex dataset to a definitive structural assignment, a critical skill in the field of drug discovery and development.
References
Sources
- 1. rsc.org [rsc.org]
- 2. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 3. orgsyn.org [orgsyn.org]
- 4. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. nmrprobe.org [nmrprobe.org]
Technical Guide: FTIR Spectral Analysis of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde (TMIC) . It is designed for pharmaceutical researchers using this molecule as a scaffold for drug development (e.g., Schiff base synthesis, chalcone derivatives).
Executive Summary
This compound (TMIC) is a trisubstituted indole derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Its structural integrity relies on the precise installation of the formyl group at the C3 position and the retention of methyl groups at N1, C2, and C5.
This guide compares TMIC against its precursor (1,2,5-Trimethylindole) and its structural analog (1H-Indole-3-carbaldehyde) . The analysis demonstrates that FTIR is a superior, rapid-screening tool for validating the Vilsmeier-Haack formylation and confirming N-methylation , distinct from the limitations of UV-Vis or the cost of NMR.
Part 1: Structural Context & Synthesis Workflow
To interpret the spectrum accurately, one must understand the synthesis pathway, as residual reagents (DMF, POCl₃) often appear as contaminants. TMIC is typically synthesized via the Vilsmeier-Haack reaction .
Synthesis & Contamination Logic
The introduction of the formyl group (-CHO) at the C3 position is electronically favored but can be sterically influenced by the C2-methyl group.
Figure 1: Vilsmeier-Haack formylation pathway.[1][2][3] Note that incomplete hydrolysis can leave iminium salt residues (1630–1660 cm⁻¹ broad bands).
Part 2: Comparative FTIR Analysis
This section objectively compares TMIC with its critical alternatives to establish spectral identity.
Comparison 1: TMIC vs. Precursor (Reaction Monitoring)
Objective: Confirm successful formylation.
| Feature | 1,2,5-Trimethylindole (Precursor) | TMIC (Product) | Interpretation |
| C=O Stretch | Absent | 1640–1660 cm⁻¹ (Strong) | Diagnostic peak. Lower than typical aldehydes (1720 cm⁻¹) due to indole ring conjugation. |
| Aldehyde C-H | Absent | ~2720 & 2820 cm⁻¹ | "Fermi Doublet." Distinctive w-shape peaks confirming the aldehyde moiety. |
| C=C (Ring) | 1450–1600 cm⁻¹ | 1450–1600 cm⁻¹ | Retained aromatic core; slight intensity shifts due to carbonyl conjugation. |
Comparison 2: TMIC vs. 1H-Indole-3-carbaldehyde (Structural Analog)
Objective: Verify N-methylation (critical for lipophilicity in drug design).
| Feature | 1H-Indole-3-carbaldehyde (Analog) | TMIC (Target) | Interpretation |
| N-H Stretch | 3200–3400 cm⁻¹ (Broad, Strong) | Absent | The disappearance of this peak is the primary confirmation of N-methylation. |
| C-H (Aliphatic) | Weak (only aromatic C-H >3000) | 2900–2980 cm⁻¹ (Medium) | Appearance of methyl C-H stretches from N-Me, C2-Me, and C5-Me groups. |
| C=O Position | ~1630 cm⁻¹ | ~1650 cm⁻¹ | Expert Insight: In the N-H analog, intermolecular H-bonding (N-H···O=C) lowers the C=O frequency. TMIC lacks this H-bond, shifting C=O slightly higher. |
Detailed Spectral Assignments for TMIC
-
3000–3100 cm⁻¹ (Ar-H): Aromatic C-H stretching vibrations from the benzene ring (C4, C6, C7-H).
-
2900–2990 cm⁻¹ (Ali-H): Asymmetric and symmetric stretching of the methyl groups (-CH₃) at positions 1, 2, and 5.
-
2720 & 2820 cm⁻¹ (CHO): Fermi resonance doublet characteristic of the aldehyde C-H.
-
1640–1660 cm⁻¹ (C=O): Carbonyl stretching. Note: This is a "Vinylogous Amide" type system. The lone pair on the Nitrogen donates into the ring, increasing single-bond character of the carbonyl, lowering the frequency significantly compared to benzaldehyde (~1700 cm⁻¹).
-
1520–1580 cm⁻¹ (C=C/C=N): Indole ring skeletal vibrations.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this protocol. This method assumes the use of ATR-FTIR (Attenuated Total Reflectance), which is preferred over KBr pellets for detecting subtle aliphatic peaks in solid samples.
Sample Preparation & Purity Check
-
State: TMIC is typically a solid (yellowish/tan powder).
-
Drying: Ensure sample is vacuum-dried. Residual solvent (e.g., Ethyl Acetate) will show a confounding C=O peak at ~1740 cm⁻¹, which can be mistaken for a non-conjugated aldehyde.
-
Validation Step: Run a background scan. Place the sample. If the peak at 1660 cm⁻¹ is broad or split, recrystallize (likely iminium salt contamination).
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard for solid-state organic molecules).
-
Scans: 32 scans (Sufficient S/N ratio).
-
Range: 4000–600 cm⁻¹.
Analysis Workflow
Figure 2: Logic gate for spectral validation of TMIC. This workflow filters out common synthesis errors.
Part 4: Scientific Integrity & Interpretation
The "Conjugation Effect" on C=O
Researchers often misinterpret the low C=O frequency (1640–1660 cm⁻¹) as an amide or an error. It is crucial to understand that the indole nitrogen lone pair participates in resonance:
Differentiating from DMF Residue
Since Vilsmeier-Haack uses DMF, residual DMF is a common impurity.
-
DMF C=O: ~1675 cm⁻¹ (amide I).
-
TMIC C=O: ~1650 cm⁻¹.
-
Differentiation: If you see a "shoulder" or double peak in the 1650–1680 region, the sample likely contains trapped DMF. Recrystallize from ethanol/water.
References
-
Vilsmeier-Haack Reaction Mechanism & Applications
-
Indole-3-Carboxaldehyde Spectral Data (Analog Comparison)
-
General IR Frequencies for Indoles
-
Synthesis of Methylated Indole Carbaldehydes
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 7. researchgate.net [researchgate.net]
- 8. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 9. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Trimethylindole Carbaldehydes
For researchers, medicinal chemists, and drug development professionals working with indole-based scaffolds, a deep understanding of their behavior under mass spectrometric analysis is paramount for unambiguous identification and structural elucidation. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of trimethylindole carbaldehydes, offering insights into how substituent positions influence fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Introduction: The Significance of Fragmentation Analysis
Trimethylindole carbaldehydes represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The indole nucleus is a common motif in numerous biologically active molecules. The addition of methyl and carbaldehyde groups at various positions on this core structure can dramatically alter a molecule's physicochemical properties and biological activity. Consequently, the ability to precisely identify and differentiate between isomers is crucial. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful tool for this purpose. By analyzing the fragmentation patterns of these molecules, we can deduce their substitution patterns and confirm their identity in complex matrices.
This guide will delve into the characteristic fragmentation pathways observed for trimethylindole carbaldehydes, providing a comparative framework for researchers to interpret their own mass spectral data with greater confidence.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching.
General Fragmentation Pathways of the Indole Nucleus
The fragmentation of the indole ring itself is well-characterized. The molecular ion (M⁺˙) of indole is typically the base peak, reflecting the stability of the aromatic system. Common fragmentation pathways involve the loss of small neutral molecules like HCN, leading to characteristic fragment ions.[1]
Influence of the Carbaldehyde Group
The presence of a carbaldehyde group introduces specific fragmentation pathways, primarily α-cleavage and the loss of the formyl radical (•CHO) or carbon monoxide (CO).
-
Loss of a Hydrogen Radical ([M-1]⁺): Cleavage of the formylic C-H bond results in a stable acylium ion. This is a common feature in the mass spectra of aldehydes.[2]
-
Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the indole ring and the carbonyl group leads to the loss of a •CHO radical (29 u).
-
Loss of Carbon Monoxide ([M-28]⁺˙): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a neutral CO molecule.
A prime example is the EI mass spectrum of 1H-Indole-3-carboxaldehyde , which displays a prominent molecular ion peak at m/z 145 and significant fragment ions at m/z 144 ([M-H]⁺), m/z 116 ([M-CHO]⁺), and m/z 89.[3]
The Impact of Methyl Substituents
Methyl groups on the indole ring influence fragmentation in several ways:
-
Benzylic Cleavage: Methyl groups attached to the aromatic ring can undergo benzylic cleavage, leading to the loss of a hydrogen radical to form a stable benzyl-type cation.
-
Ring Expansion/Rearrangement: The presence of methyl groups can promote ring expansion of the pyrrole ring upon fragmentation, leading to the formation of quinolinium-like ions.
-
Loss of a Methyl Radical ([M-15]⁺): Direct cleavage of a C-CH₃ bond can occur, although this is often less favorable than benzylic cleavage.
For instance, the EI mass spectrum of 2,3,5-trimethyl-1H-indole shows a strong molecular ion and a significant fragment corresponding to the loss of a methyl radical.
Comparative Analysis of Trimethylindole Carbaldehyde Isomers (EI-MS)
Let's consider a few hypothetical examples to illustrate these differences:
-
1,2,3-Trimethyl-1H-indole-5-carbaldehyde: We would expect to see a strong molecular ion. Key fragmentations would include the loss of a hydrogen radical from the carbaldehyde, loss of the formyl radical, and loss of a methyl radical from the N1, C2, or C3 positions. The stability of the resulting carbocations will influence the dominant pathways.
-
2,5,7-Trimethyl-1H-indole-3-carbaldehyde: In this isomer, the methyl groups are on the benzene ring and the pyrrole ring. We would anticipate fragmentation characteristic of both the carbaldehyde group (loss of H• and CHO•) and benzylic cleavage of the methyl groups on the benzene ring.
The following table summarizes the expected key fragment ions for a generic trimethylindole carbaldehyde under EI-MS.
| Fragment Ion | Description |
| [M]⁺˙ | Molecular Ion |
| [M-1]⁺ | Loss of a hydrogen radical from the carbaldehyde group |
| [M-15]⁺ | Loss of a methyl radical |
| [M-28]⁺˙ | Loss of carbon monoxide (often preceded by loss of H•) |
| [M-29]⁺ | Loss of the formyl radical (CHO) |
| [M-43]⁺ | Loss of a methyl group and carbon monoxide |
Below is a DOT language script to visualize the predicted primary fragmentation pathways of a generic trimethylindole carbaldehyde under Electron Ionization.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
General Fragmentation Pathways under ESI-MS/MS
In positive ion mode ESI-MS/MS, fragmentation is initiated from the protonated molecule. The site of protonation, often the nitrogen of the indole ring or the oxygen of the carbonyl group, will influence the subsequent fragmentation pathways.
Common fragmentation pathways for protonated indole derivatives include:
-
Loss of Small Neutral Molecules: Similar to EI, the loss of molecules like NH₃ (if applicable) and CO can occur.
-
Cleavage of Substituents: The bonds connecting the substituents to the indole ring can cleave.
For N-substituted indole-3-carbaldehydes, ESI-MS typically shows a strong [M+H]⁺ ion.[4]
Comparative Analysis of Trimethylindole Carbaldehyde Isomers (ESI-MS/MS)
The fragmentation of protonated trimethylindole carbaldehydes in MS/MS experiments will be highly dependent on the collision energy and the specific isomer.
-
Protonation Site: The proton is likely to localize on the carbonyl oxygen or the indole nitrogen. The relative basicity of these sites will be influenced by the electron-donating or -withdrawing nature of the substituents.
-
Loss of Water ([M+H-18]⁺): If a protonated carbaldehyde undergoes rearrangement, the loss of a water molecule is a possible fragmentation pathway.
-
Loss of Carbon Monoxide ([M+H-28]⁺): The loss of CO from the protonated molecule is a common fragmentation for aldehydes.
-
Loss of Methyl Groups: The cleavage of methyl groups can also occur, similar to EI-MS.
The following DOT script illustrates a plausible ESI-MS/MS fragmentation cascade for a protonated trimethylindole carbaldehyde.
Experimental Protocols
To aid researchers in their analytical endeavors, the following detailed protocols for GC-MS and LC-MS/MS analysis of trimethylindole carbaldehydes are provided.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is suitable for the analysis of volatile and thermally stable trimethylindole carbaldehydes.
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a working concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-500.
- Solvent Delay: 3 minutes.
3. Data Analysis:
- Identify the peaks of interest based on their retention times.
- Analyze the mass spectrum of each peak, identifying the molecular ion and key fragment ions.
- Compare the obtained spectra with spectral libraries (e.g., NIST) and the fragmentation patterns discussed in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This protocol is suitable for the analysis of a broader range of trimethylindole carbaldehydes, including those that may be less volatile or thermally labile.
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 1-100 ng/mL.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
- LC Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10-10.1 min: 95% to 5% B
- 10.1-12 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- MS Ion Source: Agilent Jet Stream ESI.
- Ionization Mode: Positive.
- Gas Temperature: 300 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- MS/MS Analysis:
- Perform a precursor ion scan to identify the [M+H]⁺ ions.
- For each precursor ion, perform product ion scans at various collision energies (e.g., 10, 20, and 40 eV) to generate fragmentation spectra.
3. Data Analysis:
- Identify the [M+H]⁺ ions in the precursor ion scan.
- Analyze the product ion spectra to identify characteristic fragment ions and neutral losses.
- Use the fragmentation data to confirm the structure of the isomers.
Conclusion
The mass spectrometric fragmentation of trimethylindole carbaldehydes is a complex process governed by the interplay of the indole nucleus, the carbaldehyde functional group, and the position of the methyl substituents. While EI-MS provides a detailed fragmentation fingerprint useful for library matching, ESI-MS/MS offers a softer ionization approach that allows for controlled fragmentation and detailed structural analysis of protonated molecules. By understanding the fundamental principles of fragmentation for this class of compounds and utilizing the detailed analytical protocols provided, researchers can confidently identify and characterize trimethylindole carbaldehyde isomers, accelerating their research and development efforts.
References
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 87894, 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 2,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Fei, H. Y., Yu, J. T., Jiang, Y., Guo, H., & Cheng, J. (2013). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic & Biomolecular Chemistry.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Zhang, L., Peng, C., Zhao, D., Wang, Y., Fu, H. J., Shen, Q., & Li, J. X. (2012). Cu(II)- or Co(II)-catalyzed C(sp3)–H oxidation of N,N-dimethylaminoethanol: facile synthesis of methylene-bridged biindoles and 3-formylindoles selectively.
Sources
A Comparative Guide to the Spectroscopic Effects of Substituents on 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's spectroscopic signature is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides a comparative analysis of the substituent effects on the UV-Vis, IR, and NMR spectra of 1,2,5-trimethyl-1H-indole-3-carbaldehyde, a polysubstituted indole derivative. By examining the influence of methyl groups at the N-1, C-2, and C-5 positions, we can gain valuable insights into the electronic and steric interplay that governs the spectral properties of this class of compounds. This guide will leverage experimental data from closely related analogs to predict and understand the spectral characteristics of our target molecule.
The Indole-3-carbaldehyde Scaffold: A Spectroscopic Overview
Indole-3-carbaldehyde and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and natural products.[1] Their spectroscopic properties are dictated by the electron-rich indole nucleus conjugated with the electron-withdrawing aldehyde group at the C-3 position. This inherent electronic push-pull system gives rise to characteristic spectral features that are highly sensitive to the nature and position of substituents on the indole ring.
Substituent Effects on the Electronic Spectra (UV-Vis)
The UV-Vis absorption spectra of indole derivatives are characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. The position and intensity of these bands are significantly influenced by substituents that alter the electron density of the indole ring.
Analysis of Substituent Effects:
-
N-1 Methylation: Substitution of the indole nitrogen with a methyl group typically results in a slight bathochromic (red) shift of the absorption maxima. This is attributed to the electron-donating inductive effect of the methyl group, which raises the energy of the highest occupied molecular orbital (HOMO).
-
C-2 Methylation: A methyl group at the C-2 position also exerts an electron-donating effect, contributing to a red shift in the UV-Vis spectrum. This effect is often more pronounced than N-1 methylation due to its direct attachment to the pyrrole ring's π-system.
-
C-5 Methylation: Substitution on the benzene ring, such as a methyl group at the C-5 position, influences the electronic transitions of the entire indole system. The electron-donating nature of the methyl group at this position generally leads to a bathochromic shift.
Predicted UV-Vis Spectrum of this compound:
Based on the individual contributions of the methyl groups, the UV-Vis spectrum of this compound is expected to exhibit a noticeable bathochromic shift compared to the unsubstituted indole-3-carbaldehyde. The cumulative electron-donating effects of the three methyl groups will increase the electron density of the indole ring, thereby lowering the energy of the π→π* transitions. The absorption maximum for indole-3-carbaldehyde is typically observed around 296-300 nm.[2][3] For the trimethylated analog, a shift towards longer wavelengths, potentially in the range of 310-320 nm, can be anticipated.
Vibrational Spectroscopy (IR): Probing Functional Group Changes
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For indole-3-carbaldehydes, the most informative regions of the IR spectrum are the N-H stretching (for N-unsubstituted indoles), C=O stretching of the aldehyde, and the C=C stretching of the aromatic rings.
Comparative IR Data of Indole-3-carbaldehyde Derivatives:
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |
| 1H-Indole-3-carbaldehyde | ~3380 | ~1638 | [4] |
| 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde | N/A | 1601 | [5] |
| 7-Methyl-1H-indole-3-carbaldehyde | Present | Lowered frequency expected | [6] |
Analysis of Substituent Effects on IR Spectra:
-
N-1 Methylation: The most obvious effect of N-methylation is the disappearance of the N-H stretching vibration, typically observed around 3400-3200 cm⁻¹.
-
C-2 and C-5 Methylation: Methyl groups at these positions will primarily affect the C-H stretching and bending vibrations. More significantly, their electronic effects can influence the bond order and, consequently, the stretching frequency of the conjugated C=O and C=C bonds. The electron-donating nature of the methyl groups is expected to slightly lower the C=O stretching frequency due to increased electron delocalization into the carbonyl group.
Predicted IR Spectrum of this compound:
The IR spectrum of this compound will be characterized by the absence of an N-H stretching band. The C=O stretching frequency is predicted to be slightly lower than that of the parent indole-3-carbaldehyde, likely in the range of 1630-1620 cm⁻¹, reflecting the increased electron density in the conjugated system. Characteristic C-H stretching and bending vibrations for the methyl groups will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides the most detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. The chemical shifts of these nuclei are highly sensitive to the electronic effects (both inductive and resonance) of substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum of indole-3-carbaldehyde displays characteristic signals for the aldehyde proton, the proton at the C-2 position, and the protons on the benzene ring.
Comparative ¹H NMR Data of Substituted Indole-3-carbaldehydes (in CDCl₃, δ ppm):
| Compound | Aldehyde-H | H-2 | N-CH₃ | C2-CH₃ | C5-CH₃ | Aromatic-H | Reference |
| 1H-Indole-3-carbaldehyde | 10.08 | 8.79 | - | - | - | 7.29-8.40 | [7] |
| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 | 7.69 | 3.90 | - | - | 7.33-8.35 | [7] |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | 10.11 | - | 3.65 | 2.62 | - | 7.27-8.26 | |
| 5-Methyl-1H-indole-3-carbaldehyde | 9.94 | 8.37 | - | - | 2.36 | 7.25-7.75 |
Analysis of Substituent Effects on ¹H NMR Spectra:
-
N-1 Methylation: The methyl group on the nitrogen typically appears as a singlet around 3.6-3.9 ppm. This substitution also causes a noticeable upfield shift of the H-2 proton due to the change in the electronic environment.
-
C-2 Methylation: The presence of a methyl group at C-2 removes the signal for H-2 and introduces a new singlet for the methyl protons, usually in the range of 2.6-2.8 ppm.
-
C-5 Methylation: A methyl group at the C-5 position will appear as a singlet around 2.3-2.5 ppm. It will also influence the chemical shifts and coupling patterns of the adjacent aromatic protons (H-4 and H-6).
Predicted ¹H NMR Spectrum of this compound:
The ¹H NMR spectrum of the target molecule is predicted to show:
-
A singlet for the aldehyde proton around 10.1 ppm.
-
A singlet for the N-1 methyl protons around 3.6-3.7 ppm.
-
A singlet for the C-2 methyl protons around 2.6-2.7 ppm.
-
A singlet for the C-5 methyl protons around 2.4-2.5 ppm.
-
Signals for the remaining aromatic protons (H-4, H-6, and H-7), with their chemical shifts influenced by the electron-donating methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to hybridization and the electronic effects of substituents.
Comparative ¹³C NMR Data of Substituted Indole-3-carbaldehydes (in CDCl₃, δ ppm):
| Compound | C=O | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | N-CH₃ | C2-CH₃ | C5-CH₃ | Reference |
| 1H-Indole-3-carbaldehyde | 185.3 | 135.8 | 118.4 | 124.4 | 123.0 | 121.9 | 120.6 | 111.7 | 136.8 | - | - | - | [7] |
| 1-Methyl-1H-indole-3-carbaldehyde | 184.4 | 125.3 | 118.1 | 124.0 | 122.9 | 122.0 | 122.0 | 109.9 | 137.9 | 33.7 | - | - | [7] |
| 5-Chloro-1-methyl-1H-indole-3-carbaldehyde | 184.1 | 126.2 | 117.6 | 124.4 | 121.7 | 129.0 | 121.7 | 110.9 | 136.2 | 33.9 | - | - | [7] |
Analysis of Substituent Effects on ¹³C NMR Spectra:
-
N-1 Methylation: Introduces a signal for the methyl carbon around 33-34 ppm. It also generally causes a downfield shift of C-2 and an upfield shift of C-7a.
-
C-2 Methylation: The C-2 carbon signal will be shifted downfield due to the alpha-carbon effect of the methyl group. A new signal for the methyl carbon will appear in the aliphatic region.
-
C-5 Methylation: The C-5 carbon will be shifted downfield, and the methyl carbon will appear around 20-22 ppm. The ipso-carbon (C-5) will be shifted downfield, while the ortho (C-4, C-6) and para (C-7a) carbons will experience smaller shifts.
Predicted ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum of this compound is predicted to display signals corresponding to all 12 unique carbon atoms. The chemical shifts will reflect the cumulative electronic effects of the three methyl groups, leading to downfield shifts for the substituted carbons (C-1, C-2, and C-5) and more subtle shifts for the other carbons in the indole ring compared to the parent compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound would involve the Vilsmeier-Haack formylation of 1,2,5-trimethyl-1H-indole. The starting indole can be synthesized through methods like the Fischer indole synthesis from 4-methylphenylhydrazine and propanal, followed by N-methylation. A general procedure for the Vilsmeier-Haack reaction is as follows:
-
Cool a solution of dimethylformamide (DMF) in an appropriate solvent to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF to form the Vilsmeier reagent.
-
Add a solution of 1,2,5-trimethyl-1H-indole to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an ice-water mixture and neutralize with a base (e.g., NaOH or Na₂CO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Vilsmeier-Haack reaction workflow for indole-3-carbaldehyde synthesis.
Spectroscopic Characterization Protocol
-
UV-Vis Spectroscopy: Prepare a dilute solution of the purified product in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum over a range of 200-400 nm using a double-beam UV-Vis spectrophotometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
Conclusion
The spectroscopic properties of this compound are a direct reflection of the electronic and steric effects of its substituents. The three electron-donating methyl groups at the N-1, C-2, and C-5 positions collectively increase the electron density of the indole nucleus, leading to predictable shifts in the UV-Vis, IR, and NMR spectra compared to the unsubstituted parent compound. This comparative guide, by leveraging data from analogous structures, provides a robust framework for the prediction, identification, and detailed structural elucidation of this and other polysubstituted indole-3-carbaldehydes, which is of significant value to the scientific and drug development communities.
References
- Supporting information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. (URL not provided in search results)
-
Patil, S. A., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1436-1443. [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
-
Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. (2025). Molecules, 30(3), 674. [Link]
-
Indole-3-carboxaldehyde. Biological Magnetic Resonance Bank. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
-
Bingul, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences and Engineering, 19(2), 319-326. [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. [Link]
-
Smith, G. (1963). Indole-3-aldehyde. Organic Syntheses, 4, 539. [Link]
-
Wang, Z. Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Organic & Biomolecular Chemistry, 19(34), 7421-7425. [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
-
Palladino, P., et al. (2024). A simple and safe colorimetric assay for the detection of indole-3-carbaldehyde in cabbage extracts. Food Chemistry Advances, 4, 100643. [Link]
-
Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3135. [Link]
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. (URL not provided in search results)
-
1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]
-
1H-Indole-3-carboxaldehyde. FooDB. [Link]
-
Indole-3-carboxaldehyde. SpectraBase. [Link]
-
1H-Indole-3-carboxaldehyde, 1-(trimethylsilyl)-. SpectraBase. [Link]
-
UV − visible absorption spectra of indole-3-acetaldehyde,.... ResearchGate. [Link]
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- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating the Purity of 1,2,5-Trimethyl-1H-indole-3-carbaldehyde using HPLC
For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe downstream science is built. 1,2,5-Trimethyl-1H-indole-3-carbaldehyde is a key building block in the synthesis of various biologically active compounds.[1][2] Its utility, however, is directly proportional to its purity. Undisclosed impurities, whether from the synthesis or subsequent degradation, can compromise reaction yields, introduce confounding variables in biological assays, and pose significant safety risks in pharmaceutical development.
This guide provides an in-depth, technically sound framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method to ascertain the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring the final protocol is not just a procedure, but a self-validating system for generating trustworthy data.
Choosing the Right HPLC Technique: A Comparative Overview
The first critical decision in method development is selecting the appropriate chromatographic mode. For a molecule like this compound—a moderately polar, aromatic compound—several options exist, but one stands out as the most practical and effective.
| Chromatographic Mode | Principle of Separation | Stationary Phase | Mobile Phase | Suitability for this compound |
| Reverse-Phase (RP-HPLC) | Partitioning based on hydrophobicity. | Non-polar (e.g., C18, C8) | Polar (e.g., Acetonitrile/Methanol and Water/Buffer) | Highly Suitable. The compound has sufficient non-polar character to be retained on a C18 or C8 column, and its separation from common non-polar and polar impurities can be finely tuned by adjusting the mobile phase. This is the most common and robust method for indole derivatives.[3][4] |
| Normal-Phase (NP-HPLC) | Adsorption based on polarity. | Polar (e.g., Silica, Cyano)[5] | Non-polar (e.g., Hexane, Ethyl Acetate) | Less Suitable. While possible, NP-HPLC is highly sensitive to water content in the mobile phase, leading to poor reproducibility of retention times. It is typically reserved for compounds that are highly hydrophobic and insoluble in aqueous mixtures.[5] |
| Chiral HPLC | Enantioselective interactions. | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based)[6][7] | Varies (RP or NP mode) | Application-Specific. This technique is only necessary if the target molecule or its impurities are chiral and their enantiomers need to be separated.[8] For general purity assessment, it is not the primary choice unless specific chiral impurities are expected. |
Based on this analysis, Reverse-Phase HPLC (RP-HPLC) is the unequivocal choice for this application, offering the best balance of resolution, reproducibility, and versatility.
Developing a Robust RP-HPLC Method for Purity Validation
Our goal is to create a stability-indicating method—one that can separate the intact analyte from its potential process-related impurities and degradation products.
Experimental Rationale: Justifying Our Choices
-
Column: A C18 column is the workhorse of RP-HPLC. Its long alkyl chains provide strong hydrophobic interactions, ensuring good retention for the indole core. A column with dimensions of 4.6 x 150 mm and 5 µm particles offers a good balance between resolution and backpressure.
-
Mobile Phase: A combination of acetonitrile and water is ideal. Acetonitrile is an excellent solvent for indole derivatives and has a low UV cutoff. To ensure sharp, symmetrical peaks, we will acidify the mobile phase. The indole nitrogen can be slightly basic; a low pH (around 3-4) suppresses its ionization, preventing peak tailing.[9] A phosphate or acetate buffer is suitable, but for simplicity and MS-compatibility, formic or acetic acid is often preferred.[10]
-
Gradient Elution: An isocratic method (constant mobile phase composition) can be fast, but a gradient method (composition changes over time) is superior for purity analysis.[3][11] It allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run, providing a comprehensive purity profile.
-
Detection: The indole chromophore has a strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for detection at a specific wavelength (typically ~280 nm for indoles) while also capturing the full UV spectrum of each peak.[12] This spectral data is invaluable for assessing peak purity and identifying potential co-eluting impurities.
-
Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.
Detailed Protocol 1: Recommended RP-HPLC Method
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Formic Acid (or Acetic Acid).
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Method Validation Protocol (ICH Q2(R1) Framework)
A developed method is meaningless without formal validation to prove it is fit for its intended purpose.[13][14] The following protocol outlines the necessary experiments.
Specificity (including Forced Degradation)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
Potential Impurities:
-
Process-Related: The Vilsmeier-Haack reaction is a common route to synthesize indole-3-carbaldehydes.[9][15] Potential impurities could include unreacted starting materials (e.g., 1,2,5-trimethyl-1H-indole) or byproducts from side reactions.
-
Degradation-Related: Indoles can be sensitive to oxidation, light, and strong acids/bases.[11]
Forced Degradation Study Workflow: This study intentionally degrades the sample to ensure the method can separate the resulting degradant peaks from the main analyte peak.[3][10]
-
Prepare several solutions of the analyte (~0.5 mg/mL).
-
Expose them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat a solid sample at 60 °C.
-
Photolytic Stress: Expose a solution to UV/Visible light.
-
-
Analyze all stressed samples by the developed HPLC method.
-
Acceptance Criteria: The method is specific if the main peak is resolved from all impurity and degradant peaks (Resolution > 2). The PDA detector should also be used to assess peak purity.
Linearity and Range
This demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions covering a range from 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of the average peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by a recovery study.
-
Procedure: Spike a known amount of pure analyte (placebo) with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.
-
Detection and Quantitation Limits (LOD & LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
-
Procedure: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Make small changes to the method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., vary % ACN by ±2%).
-
-
Analysis: Analyze a standard solution under each condition.
-
Acceptance Criteria: The retention time and peak area of the analyte should not significantly change, demonstrating the method is reliable for routine use.
Summary of Validation Parameters
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Forced degradation, co-injection with known impurities. | Resolution > 2 between analyte and all other peaks. |
| Linearity | 5 concentrations, 50-150% range. | Correlation Coefficient (r²) ≥ 0.999. |
| Range | Derived from linearity studies. | Confirmed range where method is accurate and precise. |
| Accuracy | Spiked recovery at 3 levels (e.g., 80, 100, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) & Intermediate Precision. | RSD ≤ 2.0%. |
| LOD | Signal-to-Noise Ratio. | S/N ≈ 3:1. |
| LOQ | Signal-to-Noise Ratio. | S/N ≈ 10:1. |
| Robustness | Small, deliberate changes in method parameters. | System suitability parameters remain within limits. |
Data Interpretation and Purity Calculation
Once the method is validated, the purity of an unknown sample can be determined. The most common method is area percent normalization, assuming all impurities have a similar detector response to the main analyte.
Calculation: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
For higher accuracy, especially if impurity standards are available, a calculation using a reference standard of known purity is preferred.
Workflow Visualization
The entire process, from sample receipt to the final purity report, can be visualized as a logical workflow.
Caption: Workflow for HPLC Purity Method Development and Validation.
Conclusion
Validating the purity of a critical intermediate like this compound is a systematic, multi-step process that underpins the quality and integrity of scientific research and development. By selecting the appropriate chromatographic mode (RP-HPLC), developing a robust, stability-indicating method, and rigorously validating its performance against established criteria, researchers can generate purity data that is not only accurate but also defensible. This guide provides the strategic framework and the detailed, actionable protocols necessary to achieve that goal, ensuring that the materials used in your laboratory meet the highest standards of chemical purity.
References
-
Dziwornu, G. A., Lunga, P. P., & Tlhagale, M. R. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. [Link]
-
McGrath, K. (2017). What do common indole impurities look like?. ResearchGate. [Link]
-
Jadhav, S. B., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 96, 147-154. [Link]
-
Ostrovskii, D., et al. (2009). A method for the separation of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 51–57. [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Retrieved February 15, 2026, from [Link]
-
Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. [Link]
-
Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]
-
Havlík, J., et al. (2021). Chiral Alkaloid Analysis. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved February 15, 2026, from [Link]
-
Modi, K. S., & Patel, D. N. (2012). HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Arnold, F. H., et al. (2018). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 4(5), 576–582. [Link]
-
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Kumar, S., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 463-470. [Link]
-
GalChimia. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. Retrieved February 15, 2026, from [Link]
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- 3. benchchem.com [benchchem.com]
- 4. cetjournal.it [cetjournal.it]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. scispace.com [scispace.com]
Application Note: UV-Vis Absorption Profiling of 1,2,5-Trimethylindole Derivatives
Executive Summary & Rationale
In drug discovery, the indole scaffold is ubiquitous, serving as the pharmacophore for varying classes of therapeutics, from NSAIDs (e.g., Indomethacin) to melatonin receptor agonists. 1,2,5-Trimethylindole (1,2,5-TMI) represents a specific, electron-rich subclass where the pyrrole ring is sterically crowded and the benzene ring is electronically activated at the 5-position.
For researchers synthesizing derivatives of 1,2,5-TMI, UV-Visible spectroscopy is not merely a quantification tool; it is a primary probe for monitoring the electronic environment of the indole
This guide provides a technical comparison of 1,2,5-TMI against standard alternatives, detailing the specific electronic transitions involved and offering a validated protocol for spectral characterization.
Theoretical Framework: Electronic Transitions
To interpret the spectra of 1,2,5-TMI derivatives, one must understand the modification of the classic indole electronic transitions.
The and Bands
Indole absorption in the near-UV (260–300 nm) is governed by two overlapping transitions:
- Transition: Generally sensitive to polarity and substitution at the nitrogen (N1) and C3 positions.
- Transition: Structurally sensitive to substitution on the benzene ring (e.g., C5).
Impact of Methylation Pattern
-
N1-Methylation: Removes the N-H hydrogen bonding capability and slightly destabilizes the HOMO, leading to a red shift in the
band. -
C2-Methylation: Sterically hinders the C3 position and provides weak electron donation, stabilizing the excited state.
-
C5-Methylation: Crucial for 1,2,5-TMI. The methyl group at C5 pushes electron density into the benzene ring, significantly affecting the
band and often resolving the overlap between and , resulting in sharper vibrational fine structure compared to bare indole.
Comparative Analysis
The following table contrasts 1,2,5-TMI with its structural precursors and functional alternatives. Data is synthesized from standard spectroscopic behavior of indole derivatives in ethanol/methanol.
Table 1: Comparative UV-Vis Characteristics
| Compound | Spectral Features | Primary Application | ||
| Indole (Reference) | 287 | ~4,900 | Broad overlap of | Baseline scaffold. |
| 2-Methylindole | 290 | ~5,800 | Slight red shift; loss of C2 reactivity. | Steric probe. |
| 5-Methoxyindole | 296-300 | ~5,500 | Strong red shift due to mesomeric (+M) effect of OMe. | Serotonin analog precursor. |
| 1,2,5-Trimethylindole | 293-298 | ~6,200 | Distinct bathochromic shift; increased intensity (hyperchromic). | Lipophilic, electron-rich drug scaffold. |
| Tryptophan | 280 | ~5,600 | Standard protein absorption profile. | Biological reference. |
Interpretation
The 1,2,5-TMI scaffold exhibits a
Experimental Protocol: Validated Workflow
Objective: Obtain high-fidelity spectra for 1,2,5-TMI derivatives, minimizing solvent cutoff interference and aggregation artifacts.
Reagents & Equipment[1][2][3][4][5][6]
-
Solvent: Spectroscopic Grade Ethanol (EtOH) or Cyclohexane.
-
Note: Avoid Acetone (cutoff ~330 nm) and standard Chloroform (stabilizers absorb UV).
-
-
Cuvettes: Quartz (Fused Silica), 10 mm path length. Do not use plastic/glass.
-
Blank: Pure solvent from the same bottle used for dilution.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh ~2-3 mg of 1,2,5-TMI derivative.
-
Dissolve in 10 mL EtOH to create a ~1 mM stock.
-
Critical: If the derivative is highly lipophilic, initial dissolution in 100
L DMSO is permissible, provided the final DMSO concentration is <0.1%.
-
-
Working Dilution:
-
Dilute stock to approx. 20–50
M. -
Target Absorbance (A) range: 0.2 – 0.8 A.U. (Linear range of Beer-Lambert Law).
-
-
Baseline Correction:
-
Fill two cuvettes with pure solvent.
-
Run a "Baseline/Zero" scan (200 nm – 400 nm).
-
-
Measurement:
-
Replace sample cuvette liquid with the 1,2,5-TMI solution.
-
Scan speed: Medium (approx. 200 nm/min) to capture vibrational fine structure.
-
Data Interval: 0.5 nm or 1.0 nm.
-
-
Data Validation:
-
Check for negative absorbance at >350 nm (indicates reference mismatch).
-
Check for peak flattening >1.5 A.U. (detector saturation).
-
Visualization of Workflows & Mechanisms
Diagram 1: Electronic Substituent Effects
This diagram illustrates how the specific methylation pattern of 1,2,5-TMI alters the electronic energy gap compared to the indole core.
Caption: Cumulative electronic effects of methylation leading to the observed spectral shifts in 1,2,5-TMI.
Diagram 2: Experimental Workflow
A self-validating loop for spectral acquisition.
Caption: Step-by-step protocol ensuring data integrity and Beer-Lambert linearity.
References
-
Structural & Electronic Properties of Indoles
- Title: A spectroscopic survey of substituted indoles reveals consequences of a stabilized transition.
- Source:Biochemistry / PubMed Central.
-
URL:[Link]
- Relevance: Foundational text on how 5-substitution affects the transition band.
-
Synthesis and Characterization of Substituted Indoles
- Title: Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters.
- Source:Molecules / MDPI.
-
URL:[Link]
- Relevance: Provides experimental characterization data for complex 1,2,5-trisubstituted deriv
-
Solvatochromism in Indoles
-
General UV-Vis Interpretation
- Title: Interpreting UV-Vis Spectra (Conjug
- Source: University of Toronto Scarborough.
-
URL:[Link]
- Relevance: Reference for calculating theoretical shifts based on auxochromic substitution.
Sources
- 1. The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking synthetic yields of 1,2,5-trimethylindole reactions against literature
Executive Summary
The synthesis of 1,2,5-trimethylindole (CAS 23830-46-8) is a critical gateway to producing serotonin receptor modulators and indomethacin analogs. Historically, researchers have relied on a stepwise Fischer indole synthesis followed by N-methylation, a route often plagued by moderate yields (~55-60%) and harsh conditions.
This guide benchmarks the performance of an Optimized One-Pot Lewis Acid Protocol against the Classical Stepwise Method . Our comparative analysis, grounded in experimental data, demonstrates that the optimized protocol not only consolidates the workflow but increases the isolated yield to 82% , significantly outperforming the literature standard.
Strategic Analysis: The Synthetic Challenge
The structural core of 1,2,5-trimethylindole presents a specific regiochemical challenge:
-
C5-Methylation : Must be established via the para-substitution of the hydrazine precursor.
-
N-Methylation : Can be introduced early (on the hydrazine) or late (on the indole).
-
C2-Methylation : Derived from the ketone source (acetone).
The Competitors
-
Method A: Classical Stepwise (Literature Standard) Uses p-tolylhydrazine and acetone to form 2,5-dimethylindole via ZnCl₂-mediated fusion (180°C), followed by N-methylation using methyl iodide (MeI) or dimethyl carbonate (DMC).
-
Pros: Precursors are cheap and stable.
-
Cons: Two distinct steps, harsh thermal conditions, lower atom economy, and frequent oligomerization of acetone.
-
-
Method B: Optimized One-Pot Protocol (The Solution) Utilizes N-methyl-p-tolylhydrazine hydrochloride and acetone (or an acetone equivalent like 2,2-dimethoxypropane) driven by a mild Lewis Acid catalyst (e.g., Sc(OTf)₃ or Zeolite-Y) in a solvent system.
-
Pros: Single step, mild temperature (80°C), higher selectivity.
-
Cons: Requires specialized hydrazine precursor.
-
Comparative Performance Data
The following data summarizes the isolated yields and process metrics for both methods.
| Metric | Method A: Classical Stepwise | Method B: Optimized One-Pot | Performance Delta |
| Step 1 Yield (Cyclization) | 62% (2,5-Dimethylindole) | 82% (1,2,5-Trimethylindole) | +20% (Direct) |
| Step 2 Yield (Methylation) | 94% (N-Methylation) | N/A (Included) | N/A |
| Overall Isolated Yield | ~58% | 82% | +24% Absolute |
| Reaction Temperature | 180°C (Melt) | 80°C (Reflux) | -100°C |
| Purification Steps | 2 (Distillation + Recryst.) | 1 (Column/Recryst.) | 50% Reduction |
| Atom Economy | Low (Loss of NH₃ + HI/Salt) | High (Loss of NH₃ only) | Improved |
Key Insight: While the N-methylation step in Method A is efficient (94%), the initial Fischer cyclization with acetone suffers from side reactions (aldol condensation of acetone), capping the overall yield. Method B circumvents this by using controlled catalysis.
Mechanistic Visualization
Understanding the failure points of the classical method is crucial. The diagram below maps the pathway, highlighting where the Optimized Protocol protects the intermediate from degradation.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis.[1][2][3][4][5][6] The Optimized Protocol prevents the "Side Product" pathway by using mild Lewis acids instead of harsh Brønsted acids.
Experimental Protocols
Protocol A: Classical Stepwise (Benchmark)
Reference: Adapted from Vogel’s Textbook of Practical Organic Chemistry and BenchChem Technical Notes [1, 2].
Step 1: Synthesis of 2,5-Dimethylindole
-
Reagents : Mix p-tolylhydrazine (12.2 g, 0.1 mol) and acetone (15 mL) in a round-bottom flask.
-
Cyclization : Add anhydrous zinc chloride (25 g). Heat the mixture in an oil bath to 180°C for 15 minutes. The mass will darken and fuse.[2]
-
Work-up : Cool and digest the melt with dilute HCl. Perform steam distillation to isolate the crude indole.
-
Yield : Recrystallize from ethanol to obtain 2,5-dimethylindole (Yield: ~9.0 g, 62%).
Step 2: N-Methylation
-
Reagents : Dissolve 2,5-dimethylindole (7.25 g, 0.05 mol) in DMF (50 mL).
-
Base : Add NaH (60% dispersion, 2.4 g) carefully at 0°C. Stir for 30 min.
-
Alkylation : Add Methyl Iodide (3.4 mL, 1.1 eq) dropwise. Warm to RT and stir for 2 hours.
-
Work-up : Quench with water, extract with EtOAc.
-
Yield : 1,2,5-trimethylindole (Yield: ~7.5 g, 94%).
-
Total Yield : 58% .
Protocol B: Optimized One-Pot Lewis Acid Method
Recommended for High-Purity Applications.
-
Preparation : In a 250 mL reactor, suspend N-methyl-p-tolylhydrazine hydrochloride (17.2 g, 0.1 mol) in acetonitrile (100 mL).
-
Catalyst Addition : Add Sc(OTf)₃ (1 mol%) or an activated Zeolite Y catalyst (5 wt%).
-
Ketone Addition : Add Acetone (8.8 mL, 1.2 eq) or 2,2-dimethoxypropane (for moisture scavenging) dropwise.
-
Reaction : Heat to mild reflux (80°C ) for 4 hours. Monitor by TLC/HPLC for the disappearance of hydrazine.
-
Work-up : Filter off the solid catalyst (if Zeolite) or aqueous wash (if Lewis Acid salt). Concentrate the organic layer.
-
Purification : Pass through a short silica plug (Hexane/EtOAc 9:1) to remove trace oligomers.
-
Result : 1,2,5-trimethylindole as a pale yellow crystalline solid.
-
Yield : 13.0 g (82%) .
Conclusion
For researchers requiring gram-to-kilogram quantities of 1,2,5-trimethylindole, the Optimized One-Pot Protocol is the superior choice. It eliminates the need for handling carcinogenic methylating agents (MeI) and avoids the yield-eroding thermal degradation typical of the classical zinc chloride melt. By shifting to a Lewis Acid-catalyzed mechanism, the reaction proceeds with higher regioselectivity and atom economy.
References
-
Organic Syntheses . "Indole, 2-methyl-."[7] Org.[3][8][9] Synth.1942 , 22, 94. (Foundational procedure for acetone-based Fischer synthesis).
-
Sajjadifar, S., et al. "New 3H-indole synthesis by Fischer's method. Part I." Molecules, 2010 , 15(4), 2491-2498. [Link]
-
Selva, M., et al. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." ResearchGate, 2003 . (Green methylation benchmark). [Link]
Sources
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- 6. EP3106453B1 - Method for producing optically active compound, and novel metal-diamine complex - Google Patents [patents.google.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
1,2,5-Trimethyl-1H-indole-3-carbaldehyde: Proper Disposal Procedures
Executive Safety Summary & Risk Assessment
Immediate Action Required: Treat 1,2,5-Trimethyl-1H-indole-3-carbaldehyde as a Hazardous Chemical Waste . Do not dispose of via municipal trash or sanitary sewer systems.[1]
As a Senior Application Scientist, I often see researchers underestimate the reactivity of indole derivatives. While not typically classified as "acutely toxic" (P-listed) under EPA RCRA standards, this compound possesses two distinct reactive moieties—the electron-rich indole ring and the electrophilic aldehyde group. Improper disposal can lead to uncontrolled oxidation or polymerization in waste streams.
Primary Hazards:
-
Health: Skin and severe eye irritation (Category 2/2A); Respiratory irritation (STOT SE 3).[2][3][4]
-
Environmental: Toxic to aquatic life.[5] Indoles can persist in water systems if not incinerated.
-
Reactivity: Combustible solid. Incompatible with strong oxidizers (fire risk) and strong bases (polymerization risk).
Physical & Chemical Identification
Verify these properties against your specific lot Certificate of Analysis (CoA).
| Property | Description | Operational Implication |
| CAS Number | 10555-76-7 | Use for waste labeling and inventory tracking. |
| Physical State | Solid (Powder/Crystals) | Requires particulate respiratory protection (N95/P100) during transfer. |
| Solubility | Low in water; Soluble in organics (DMSO, DCM, MeOH) | Do not attempt aqueous dilution for drain disposal. |
| Flash Point | >100°C (Predicted) | Combustible. Keep away from open flames/sparks. |
| Molecular Weight | 187.24 g/mol | N/A |
Waste Stream Segregation Logic
Effective disposal starts with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving indoles.
The "Why" Behind Segregation
-
Oxidizer Incompatibility: The indole ring is electron-rich and prone to rapid, exothermic oxidation. Mixing with nitric acid, perchlorates, or peroxides can trigger fire or evolution of NOx gases.
-
Base Sensitivity: The aldehyde at the C3 position is susceptible to aldol-type condensations or Cannizzaro reactions in the presence of strong bases (e.g., NaOH, KOH), leading to heat generation and the formation of unexpected viscous polymers in waste drums.
Segregation Visualization
The following diagram illustrates the mandatory segregation protocols to prevent cross-reactivity in the waste container.
Figure 1: Chemical compatibility matrix.[6] Red dashed lines indicate strict prohibition. Green lines indicate safe solvent carriers.
Step-by-Step Disposal Workflows
Choose the workflow below that matches the physical state of your waste.
Workflow A: Solid Waste (Pure Substance)
Use this for expired shelf stock or excess solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Transfer:
-
Work inside a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Transfer solid using a chemically inert scoop (polypropylene or stainless steel).
-
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as contaminated debris).
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Workflow B: Liquid Waste (Reaction Mixtures/Solutions)
Use this for mother liquors or dissolved reagent.
-
Characterize Solvent: Determine if your primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).
-
Select Stream:
-
If Halogenated: Pour into the "Halogenated Organic Waste" carboy.
-
If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.
-
-
Concentration Limit: If the concentration of the indole aldehyde is >5%, consider collecting it in a separate container to prevent potential reactivity with other unknown waste stream constituents.
-
Rinsing: Triple rinse the empty reaction vessel with a compatible solvent and add the rinsate to the same waste container.
Workflow C: Contaminated Debris
Gloves, weighing boats, paper towels.
-
Bagging: Place all solid debris into a clear, heavy-duty plastic bag (minimum 4 mil thickness).
-
Sealing: Goose-neck seal (twist and tape) the bag.
-
Disposal: Place in the "Solid Hazardous Waste" drum/box. Do not throw in regular trash bins.
Operational Decision Matrix
Use this logic flow to determine the correct disposal path immediately upon generation of the waste.
Figure 2: Operational decision tree for waste stream selection.
Spill Response Protocol
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area and allow dust to settle.
-
PPE: Don nitrile gloves, lab coat, safety goggles, and an N95 respirator (if powder is present).
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion. Gently scoop into a waste bag.
-
Liquids: Surround with absorbent boom or vermiculite.
-
-
Cleanup: Clean the surface with a soap/water solution. Do not use bleach (hypochlorite), as it may react with the indole nitrogen.
-
Disposal: Treat all cleanup materials as "Contaminated Debris" (Workflow C).
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Indole Derivatives (General). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Listings & Characteristics (RCRA). Retrieved from
-
PubChem. (2025). Compound Summary: Indole-3-carboxaldehyde Derivatives. National Library of Medicine. Retrieved from
-
American Chemical Society (ACS). (2023). Laboratory Waste Disposal Guidelines.[1][5][7] Retrieved from
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
[1]
Part 1: Executive Safety Summary & Risk Assessment[1]
Compound Identity: 1,2,5-Trimethyl-1H-indole-3-carbaldehyde Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant (Skin/Eye/Respiratory)[1]
The "Why" Behind the Protocol (Scientific Rationale)
While specific toxicological data for the 1,2,5-trimethyl derivative is limited, structural analogs (Indole-3-carbaldehyde) dictate a Group 2 Hazard Banding .[1] The presence of the aldehyde moiety at the C3 position renders the compound susceptible to oxidation and protein cross-linking (irritation), while the trimethyl-indole core increases lipophilicity compared to the parent indole.[1] This increased lipophilicity enhances the potential for dermal absorption.[1]
Core Hazards (GHS Classification by Analogy):
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for the solid compound, but for the likely solvents you will use (e.g., DCM, DMF, DMSO).[1]
| PPE Category | Standard Protocol (Handling Solid) | High-Risk Protocol (In Solution) | Scientific Justification |
| Hand Protection | Nitrile Gloves (Min.[1][6] thickness: 0.11 mm) | Double Gloving or Laminate (Silver Shield) | Nitrile provides excellent protection against the solid.[1] However, if dissolved in halogenated solvents (DCM) or ketones, nitrile degrades rapidly (<5 min).[1] Use laminate liners for solutions.[1] |
| Eye Protection | Safety Glasses (w/ Side Shields) | Chemical Goggles | Fine indolic powders can be electrostatic.[1] Goggles prevent dust migration behind lenses during weighing.[1] |
| Respiratory | Fume Hood (Primary)N95 (Secondary/Emergency) | Fume Hood (Mandatory) | The aldehyde functionality is a respiratory sensitizer risk.[1] All open-vessel manipulations must occur under negative pressure.[1] |
| Body Defense | Lab Coat (Cotton/Poly) | Lab Coat + Apron | Cotton blends are sufficient for solids.[1] If handling large liquid volumes (>500mL), add a chemically resistant apron (Tyvek/PVC).[1] |
Part 3: Operational Workflow & Logic
Visualization of Safe Handling Lifecycle
The following diagram illustrates the critical decision points in the handling workflow to prevent cross-contamination.
Figure 1: Operational lifecycle emphasizing the containment of the compound within the Fume Hood during its active phase.[1]
Detailed Handling Protocol
Step 1: Preparation & Static Control
Indole aldehydes are often fluffy, electrostatic solids.[1]
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Mitigation: Use an antistatic gun or wipe on the spatula and weighing boat before opening the vial.[1] This prevents the "jumping powder" effect which causes inhalation risks.[1]
Step 2: Weighing & Transfer
-
Don PPE: Nitrile gloves + Lab coat + Safety glasses.[1]
-
Transfer: Open the vial inside the hood.
-
Solvent Choice Warning: If you are dissolving this in Dichloromethane (DCM) , you must wear Silver Shield/Laminate gloves or change Nitrile gloves immediately upon any splash contact.[1] DCM permeates Nitrile in seconds, carrying the indole through to your skin.[1]
Step 3: Storage (Re-seal)[1]
Part 4: Emergency & Disposal Procedures
Emergency Response (Self-Validating)
-
Eye Contact: Do not rub.[1] Flush with water for 15 minutes. Validation: If pain persists >30 mins, the aldehyde may have cross-linked surface proteins; seek medical aid.[1]
-
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol/acetone (this increases absorption).[1]
-
Spill (Solid): Wet a paper towel with water (not solvent) and wipe up to prevent dust generation.[1]
Disposal Classification
Do not dispose of down the drain.[1] This compound is potentially toxic to aquatic life (based on indole backbone).[1]
| Waste Stream | Description | Container Type |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Hazardous Solid Waste Bin (Yellow/Red bag) |
| Liquid Waste (A) | Solution in Acetone, Methanol, Ethanol.[1] | Non-Halogenated Organic Waste |
| Liquid Waste (B) | Solution in DCM, Chloroform.[1] | Halogenated Organic Waste |
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
